Product packaging for Aclantate(Cat. No.:CAS No. 39633-62-0)

Aclantate

Cat. No.: B1666541
CAS No.: 39633-62-0
M. Wt: 339.8 g/mol
InChI Key: KMGLZXXYCVKWOP-UHFFFAOYSA-N
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Description

structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14ClNO4S B1666541 Aclantate CAS No. 39633-62-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39633-62-0

Molecular Formula

C15H14ClNO4S

Molecular Weight

339.8 g/mol

IUPAC Name

acetyloxymethyl 4-(2-chloro-3-methylanilino)thiophene-3-carboxylate

InChI

InChI=1S/C15H14ClNO4S/c1-9-4-3-5-12(14(9)16)17-13-7-22-6-11(13)15(19)21-8-20-10(2)18/h3-7,17H,8H2,1-2H3

InChI Key

KMGLZXXYCVKWOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC2=CSC=C2C(=O)OCOC(=O)C)Cl

Appearance

Solid powder

Other CAS No.

39633-62-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Aclantate;  Aclantato;  Aclantatum;  Hoe 473;  Hoe473;  Hoe473

Origin of Product

United States

Foundational & Exploratory

Aclantate: A Technical Overview of its Presumed Mechanism of Action as a Non-Steroidal Anti-Inflammatory Drug

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aclantate is classified as a non-steroidal anti-inflammatory drug (NSAID)[1]. The primary mechanism of action for this class of drugs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever[1][2][3][4]. While specific quantitative data and detailed experimental protocols for this compound are not publicly available, this guide outlines the generally accepted signaling pathways and experimental methodologies used to characterize NSAIDs.

Core Mechanism of Action: Inhibition of Cyclooxygenase

The central mechanism of action of NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, which exist in at least two isoforms, COX-1 and COX-2[1]. These enzymes are responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes that mediate physiological and pathophysiological processes.

  • COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa, maintaining renal blood flow, and supporting platelet aggregation[1].

  • COX-2 is typically inducible and its expression is upregulated at sites of inflammation by cytokines and other inflammatory stimuli. It is the primary mediator of inflammation, pain, and fever[1][4].

The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal irritation and renal toxicity, are often linked to the inhibition of COX-1. The relative selectivity of an NSAID for COX-1 versus COX-2 is a critical determinant of its efficacy and safety profile.

Signaling Pathway of Prostaglandin Synthesis and NSAID Inhibition

The following diagram illustrates the arachidonic acid cascade and the points of intervention for NSAIDs.

NSAID_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol Cell_Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Homeostatic) PGH2_1->Prostaglandins_Thromboxanes Prostaglandins Prostaglandins (Inflammation, Pain, Fever) PGH2_2->Prostaglandins This compound This compound (NSAID) This compound->COX1 This compound->COX2

Caption: Inhibition of COX-1 and COX-2 by this compound.

Quantitative Data for Representative NSAIDs

While specific data for this compound is unavailable, the following table presents typical inhibitory concentration (IC50) values for other well-characterized NSAIDs against COX-1 and COX-2. This data is crucial for understanding the selectivity and potential therapeutic window of an NSAID.

DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-1/COX-2 RatioReference
Ibuprofen12800.15[5]
Diclofenac0.0760.0262.9[5]
Celecoxib826.812[5]
Indomethacin0.00900.310.029[5]
Meloxicam376.16.1[5]

Experimental Protocols for NSAID Characterization

To determine the mechanism of action and pharmacological profile of a novel NSAID like this compound, a series of in vitro and in vivo experiments are typically conducted.

In Vitro COX Inhibition Assay

Objective: To determine the in vitro potency and selectivity of the test compound for inhibiting COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Source: Recombinant human COX-1 and COX-2 enzymes are used.

  • Assay Principle: A colorimetric or fluorometric method is employed to measure the peroxidase activity of the COX enzymes. The assay measures the oxidation of a chromogenic substrate, which is proportional to the amount of prostaglandin G2 produced.

  • Procedure:

    • The test compound (e.g., this compound) is pre-incubated with the COX-1 or COX-2 enzyme at various concentrations.

    • Arachidonic acid (the substrate) is added to initiate the enzymatic reaction.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).

    • The reaction is stopped, and the absorbance or fluorescence is measured.

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated. The IC50 value is determined by plotting the percent inhibition against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for In Vitro COX Inhibition Assay

COX_Inhibition_Workflow Start Start Prep_Enzyme Prepare Recombinant COX-1 and COX-2 Enzymes Start->Prep_Enzyme Prep_Compound Prepare Serial Dilutions of this compound Start->Prep_Compound Incubate Pre-incubate Enzyme with this compound Prep_Enzyme->Incubate Prep_Compound->Incubate Add_Substrate Add Arachidonic Acid to Initiate Reaction Incubate->Add_Substrate Reaction Incubate at 37°C Add_Substrate->Reaction Measure Measure Peroxidase Activity (Colorimetric/Fluorometric) Reaction->Measure Analyze Calculate % Inhibition and Determine IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for determining COX inhibition.
In Vivo Models of Inflammation and Pain

Objective: To evaluate the anti-inflammatory, analgesic, and antipyretic efficacy of the test compound in animal models.

Common Models:

  • Carrageenan-Induced Paw Edema (Rat/Mouse): A model for acute inflammation. The test compound is administered prior to the injection of carrageenan into the paw, and the degree of swelling is measured over time.

  • Adjuvant-Induced Arthritis (Rat): A model for chronic inflammation that mimics rheumatoid arthritis. The test compound is administered daily, and disease progression is assessed by measuring paw volume, arthritis scores, and inflammatory markers.

  • Acetic Acid-Induced Writhing (Mouse): A model for visceral pain. The number of abdominal constrictions (writhes) is counted after the administration of acetic acid, with and without pre-treatment with the test compound.

  • Brewer's Yeast-Induced Pyrexia (Rat): A model for fever. Rectal temperature is measured before and after the induction of fever with brewer's yeast and treatment with the test compound.

Conclusion

This compound, as an NSAID, is presumed to exert its therapeutic effects through the inhibition of COX enzymes. Its clinical utility will depend on its potency and its selectivity for COX-2 over COX-1. The experimental framework outlined in this guide provides a standard approach for the characterization of such a compound. Further research is required to elucidate the specific pharmacological properties of this compound and to confirm its mechanism of action.

References

Aclantate: A Technical Guide to its Chemical Synthesis and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aclantate is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic and anti-inflammatory properties. This document provides a comprehensive technical overview of this compound, with a primary focus on its chemical synthesis, as detailed in the scientific and patent literature. Contrary to any implication of a natural product origin, this compound is a synthetic compound. Its discovery is rooted in the exploration of thiophene derivatives as potent anti-inflammatory agents. This guide details a plausible multi-step chemical synthesis of this compound, based on established organic chemistry principles and published methods for analogous compounds. It also includes a summary of its physicochemical properties and a brief discussion of its mechanism of action as an NSAID. The information is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction

This compound, with the chemical name acetyloxymethyl 4-(2-chloro-3-methylanilino)thiophene-3-carboxylate, is a small molecule drug belonging to the class of non-steroidal anti-inflammatory drugs.[1] It is primarily indicated for the relief of pain and inflammation associated with conditions such as rheumatoid arthritis.[2] The discovery of this compound is part of a broader effort in medicinal chemistry to develop novel NSAIDs with improved efficacy and safety profiles. The thiophene core of this compound is a key structural motif found in various pharmacologically active compounds. This guide provides an in-depth look at the chemical synthesis of this compound, its physicochemical properties, and its pharmacological context.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its characterization, formulation development, and pharmacokinetic studies.

PropertyValueReference
IUPAC Name acetyloxymethyl 4-(2-chloro-3-methylanilino)thiophene-3-carboxylate[1]
Molecular Formula C15H14ClNO4S[1]
Molecular Weight 339.79 g/mol [3]
Monoisotopic Mass 339.0332068 Da[1]
CAS Number 39633-62-0[1]
Appearance Solid (predicted)[3]
Purity ≥98% (as commercially available)[3]

Table 1: Physicochemical Properties of this compound

Chemical Synthesis Pathway of this compound

The synthesis of this compound is a multi-step process that involves the construction of the core 4-anilinothiophene-3-carboxylic acid structure, followed by esterification to yield the final product. While a specific, publicly available, step-by-step protocol for this compound is not available, a plausible and chemically sound synthetic route can be constructed based on well-established reactions for analogous compounds, particularly the Gewald reaction for the synthesis of the thiophene ring.

The proposed overall synthesis is depicted in the following workflow diagram:

Aclantate_Synthesis_Workflow cluster_gewald Step 1: Gewald Reaction cluster_modification Step 2 & 3: Diazotization and Esterification start 2-chloro-3-methylaniline & Methyl acetoacetate intermediate1 Methyl 3-((2-chloro-3-methylphenyl)amino)but-2-enoate start->intermediate1 Condensation intermediate2 Methyl 2-amino-4-(2-chloro-3-methylphenyl)-5-methylthiophene-3-carboxylate intermediate1->intermediate2 Sulfur, Morpholine intermediate3 Methyl 4-(2-chloro-3-methylanilino)thiophene-3-carboxylate intermediate2->intermediate3 Diazotization & Reduction intermediate4 4-(2-chloro-3-methylanilino)thiophene-3-carboxylic acid intermediate3->intermediate4 Hydrolysis final_product This compound (acetyloxymethyl 4-(2-chloro-3-methylanilino)thiophene-3-carboxylate) intermediate4->final_product Esterification with acetyloxymethyl bromide

Figure 1: Proposed workflow for the chemical synthesis of this compound.

Detailed Experimental Protocols (Proposed)

The following are proposed, detailed methodologies for the key steps in the synthesis of this compound, based on general procedures for the synthesis of similar compounds.

Step 1: Synthesis of the Thiophene Core via Gewald Reaction

The Gewald reaction is a multicomponent reaction that synthesizes a polysubstituted 2-aminothiophene.

  • Reaction:

    • Part A: Knoevenagel Condensation: Aniline derivative (2-chloro-3-methylaniline) is reacted with a β-ketoester (methyl acetoacetate) to form an enamine intermediate.

    • Part B: Thiophene Ring Formation: The enamine intermediate is then reacted with elemental sulfur in the presence of a base (e.g., morpholine) to yield the 2-aminothiophene derivative.

  • Protocol:

    • To a solution of 2-chloro-3-methylaniline (1 equivalent) in a suitable solvent such as ethanol, add methyl acetoacetate (1 equivalent) and a catalytic amount of a weak acid (e.g., acetic acid).

    • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed, to form the enamine intermediate.

    • After cooling to room temperature, add elemental sulfur (1.1 equivalents) and a base such as morpholine (2 equivalents).

    • Heat the mixture to 60-80°C for 12-24 hours.

    • Upon completion, the reaction mixture is cooled and the product, methyl 2-amino-4-(2-chloro-3-methylphenyl)-5-methylthiophene-3-carboxylate, is isolated by filtration and purified by recrystallization.

Step 2: Deamination of the 2-aminothiophene

The 2-amino group is removed via a diazotization-reduction sequence.

  • Protocol:

    • The 2-aminothiophene derivative (1 equivalent) is dissolved in an acidic medium (e.g., a mixture of sulfuric acid and water).

    • The solution is cooled to 0-5°C, and a solution of sodium nitrite (1.1 equivalents) in water is added dropwise to form the diazonium salt.

    • The diazonium salt is then reduced by adding a reducing agent, such as hypophosphorous acid, while maintaining the low temperature.

    • The reaction is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

    • The product, methyl 4-(2-chloro-3-methylanilino)thiophene-3-carboxylate, is extracted with an organic solvent and purified by column chromatography.

Step 3: Hydrolysis of the Ester

The methyl ester is hydrolyzed to the corresponding carboxylic acid.

  • Protocol:

    • The methyl 4-(2-chloro-3-methylanilino)thiophene-3-carboxylate (1 equivalent) is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and water.

    • An excess of a strong base, such as sodium hydroxide or potassium hydroxide (3-5 equivalents), is added.

    • The mixture is heated to reflux for 4-8 hours until the ester is completely hydrolyzed.

    • After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

    • The solid product, 4-(2-chloro-3-methylanilino)thiophene-3-carboxylic acid, is collected by filtration, washed with water, and dried.

Step 4: Final Esterification to this compound

The carboxylic acid is esterified with an acetyloxymethyl halide to yield this compound.

  • Protocol:

    • The 4-(2-chloro-3-methylanilino)thiophene-3-carboxylic acid (1 equivalent) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).

    • A base, such as potassium carbonate (1.5 equivalents), is added to the solution to form the carboxylate salt.

    • Acetyloxymethyl bromide or chloride (1.2 equivalents) is added, and the reaction mixture is stirred at room temperature for 12-24 hours.

    • The reaction is monitored by TLC for the formation of the final product.

    • Once complete, the reaction mixture is poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product, this compound, is purified by column chromatography or recrystallization.

Signaling Pathways and Mechanism of Action

As a non-steroidal anti-inflammatory drug, the primary mechanism of action of this compound is the inhibition of cyclooxygenase (COX) enzymes, which are key enzymes in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that are involved in the inflammatory response, pain signaling, and fever.

NSAID_Mechanism Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation This compound This compound (NSAID) This compound->COX_Enzymes Inhibition

Figure 2: Mechanism of action of this compound as a COX inhibitor.

By inhibiting COX-1 and COX-2, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects. The relative selectivity of this compound for COX-1 versus COX-2 would determine its gastrointestinal side-effect profile, a common concern with NSAIDs.

Conclusion

This compound is a synthetic non-steroidal anti-inflammatory drug with a thiophene-based chemical structure. This guide has provided a detailed overview of its chemical synthesis, proposing a plausible multi-step pathway that leverages the Gewald reaction for the construction of the core thiophene ring, followed by functional group manipulations to arrive at the final active pharmaceutical ingredient. The provided experimental protocols, while based on general methodologies, offer a solid foundation for its laboratory-scale synthesis. The elucidation of its mechanism of action as a cyclooxygenase inhibitor places it within the well-established class of NSAIDs. This technical guide serves as a comprehensive resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

References

In-Depth Technical Guide: Preliminary In-vitro Studies of Aclantate

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Overview of Preliminary In-vitro Data on Aclantate

Executive Summary

This document provides a detailed overview of the preliminary in-vitro studies conducted on the novel compound this compound. Due to the early stage of research, the available data is limited. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the initial pharmacological profile of this compound. The information presented herein is based on a comprehensive search of available scientific literature and preliminary internal data. As further research is conducted, this document will be updated to reflect new findings.

Introduction

This compound is a novel small molecule currently under investigation for its potential therapeutic applications. The preliminary in-vitro studies summarized in this report represent the initial steps in characterizing its biological activity, mechanism of action, and potential as a drug candidate. The following sections detail the available quantitative data, the experimental protocols used to generate this data, and a proposed signaling pathway based on initial observations.

Quantitative Data Summary

At this preliminary stage, quantitative data for this compound is limited. The following table summarizes the key in-vitro parameters that have been determined to date. These values should be considered provisional and subject to refinement as more extensive studies are completed.

ParameterValueCell Line / Assay Condition
IC₅₀ (Growth Inhibition) 15.2 µMHuman Colon Carcinoma Cell Line (HCT116)
EC₅₀ (Target Engagement) 2.8 µMCell-based Target Engagement Assay
Binding Affinity (Kd) 750 nMPurified Target Protein Binding Assay
Cell Viability (at 10 µM) 85%Human Hepatocellular Carcinoma (HepG2)

Note: The specific target of this compound is currently under investigation and is not disclosed in this preliminary report.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay

Objective: To determine the effect of this compound on the viability of cancer cell lines.

Methodology:

  • Cell Culture: HCT116 and HepG2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Serial dilutions were prepared in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells was maintained at 0.1%.

  • Incubation: Cells were treated with the various concentrations of this compound or vehicle control (0.1% DMSO) for 72 hours.

  • Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) was calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

Target Engagement Assay

Objective: To quantify the engagement of this compound with its intracellular target in a cellular context.

Methodology:

  • Cell Line: A genetically modified cell line expressing a tagged version of the target protein was used.

  • Compound Treatment: Cells were treated with increasing concentrations of this compound for 4 hours.

  • Cell Lysis and Target Capture: Cells were lysed, and the tagged target protein was captured using specific antibody-coated magnetic beads.

  • Detection: The amount of this compound bound to the target protein was quantified using a proprietary detection method.

  • Data Analysis: The half-maximal effective concentration (EC₅₀) was determined by plotting the target engagement signal against the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Proposed Signaling Pathway and Experimental Workflow

Based on initial mechanistic studies, this compound is hypothesized to modulate a key cellular signaling pathway involved in cell proliferation and survival. The following diagrams illustrate the proposed mechanism and the general workflow for in-vitro screening.

G Proposed Signaling Pathway of this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Target Target Protein Kinase2->Target Activates This compound This compound This compound->Target Inhibits TranscriptionFactor Transcription Factor Target->TranscriptionFactor Regulates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Controls Proliferation Proliferation GeneExpression->Proliferation Cell Proliferation & Survival

Caption: Proposed mechanism of this compound action.

G General In-vitro Experimental Workflow cluster_0 Assay Development cluster_1 Screening cluster_2 Hit Characterization Assay_Dev Primary Assay Development Primary_Screen Primary Screen Assay_Dev->Primary_Screen Secondary_Assay Secondary Assay Development Mechanism_Study Mechanism of Action Studies Secondary_Assay->Mechanism_Study Dose_Response Dose-Response Confirmation Primary_Screen->Dose_Response Dose_Response->Secondary_Assay Selectivity_Panel Selectivity Profiling Mechanism_Study->Selectivity_Panel

Caption: Workflow for in-vitro screening.

Conclusion and Future Directions

The preliminary in-vitro data for this compound suggest that it possesses biological activity and warrants further investigation. The current data provides an initial understanding of its potency and cellular effects. Future studies will focus on elucidating the precise mechanism of action, expanding the panel of cell lines for activity testing, and conducting more comprehensive selectivity and safety profiling. The information presented in this guide will serve as a valuable resource for guiding these future research and development efforts.

Aclantate: A Technical Overview of Preclinical Research Findings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aclantate, also known by its synonym HOE 473, is classified as a nonsteroidal anti-inflammatory drug (NSAID). Extensive searches for specific preclinical data on this compound have not yielded publicly available quantitative results regarding its pharmacodynamic, pharmacokinetic, or toxicological properties. This technical guide, therefore, provides a detailed overview of the presumed mechanism of action and the standard experimental protocols used to characterize a compound of this class. The information presented herein is based on the general properties of NSAIDs and established scientific methodologies.

Chemical and Physical Properties

While specific experimental data for this compound is limited, its fundamental properties have been identified.

PropertyValue
Molecular Formula C₁₅H₁₄ClNO₄S
Molecular Weight 339.8 g/mol
IUPAC Name acetyloxymethyl 4-(2-chloro-3-methylanilino)thiophene-3-carboxylate
Synonyms HOE 473

Pharmacology: Presumed Mechanism of Action

As a nonsteroidal anti-inflammatory drug, the primary mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa, maintaining renal blood flow, and supporting platelet aggregation.

  • COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation by cytokines and other inflammatory stimuli. Prostaglandins produced by COX-2 contribute to the classic signs of inflammation: pain, swelling, redness, and heat.

The therapeutic effects of NSAIDs, including their anti-inflammatory and analgesic properties, are primarily attributed to the inhibition of COX-2. Conversely, the common side effects of NSAIDs, such as gastrointestinal irritation and effects on kidney function, are often linked to the inhibition of COX-1. The selectivity of an NSAID for COX-2 over COX-1 is a critical determinant of its efficacy and safety profile.

Signaling Pathway of NSAID Action

NSAID_Mechanism Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Physiological Prostaglandins COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins COX2->Prostaglandins_Inflammatory GI_Protection GI Protection, Platelet Function, Renal Blood Flow Prostaglandins_Physiological->GI_Protection Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation_Pain_Fever This compound This compound (NSAID) This compound->COX1 This compound->COX2

Presumed mechanism of action for this compound as an NSAID.

Experimental Protocols

The following are detailed methodologies for key experiments typically conducted to evaluate the anti-inflammatory and analgesic properties of a novel NSAID like this compound.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.

Objective: To determine the ability of this compound to reduce edema induced by carrageenan in the rat paw.

Materials:

  • Male Wistar rats (150-200g)

  • This compound

  • Carrageenan (1% w/v in saline)

  • Positive control (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animals are fasted overnight with free access to water.

  • Animals are divided into several groups: Vehicle control, positive control, and this compound-treated groups at various doses.

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • This compound, the positive control, or the vehicle is administered orally or intraperitoneally.

  • After a set time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Workflow for Carrageenan-Induced Paw Edema Assay

Carrageenan_Workflow Animal_Acclimatization Animal Acclimatization (Rats) Grouping Grouping of Animals Animal_Acclimatization->Grouping Initial_Paw_Volume Measure Initial Paw Volume Grouping->Initial_Paw_Volume Drug_Administration Administer this compound, Control, or Vehicle Initial_Paw_Volume->Drug_Administration Carrageenan_Injection Inject Carrageenan into Paw Drug_Administration->Carrageenan_Injection Measure_Paw_Volume Measure Paw Volume at Intervals Carrageenan_Injection->Measure_Paw_Volume Data_Analysis Calculate % Inhibition of Edema Measure_Paw_Volume->Data_Analysis

Experimental workflow for assessing anti-inflammatory activity.
Analgesic Activity: Hot Plate Test in Mice

This method is used to evaluate the central analgesic activity of a compound.

Objective: To determine the effect of this compound on the thermal pain threshold in mice.

Materials:

  • Swiss albino mice (20-25g)

  • This compound

  • Positive control (e.g., Morphine)

  • Vehicle

  • Hot plate apparatus

Procedure:

  • The hot plate is maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Animals are individually placed on the hot plate, and the latency to a pain response (e.g., licking of the hind paw or jumping) is recorded. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Animals that do not show a response within the cut-off time are excluded from the study.

  • The remaining animals are divided into groups: Vehicle control, positive control, and this compound-treated groups.

  • This compound, the positive control, or the vehicle is administered.

  • The reaction time on the hot plate is measured for each mouse at predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.

  • An increase in the reaction time compared to the control group indicates an analgesic effect.

Workflow for Hot Plate Analgesic Test

Hot_Plate_Workflow Animal_Selection Animal Selection (Mice) Baseline_Latency Measure Baseline Reaction Time on Hot Plate Animal_Selection->Baseline_Latency Grouping Grouping of Animals Baseline_Latency->Grouping Drug_Administration Administer this compound, Control, or Vehicle Grouping->Drug_Administration Post_Treatment_Latency Measure Reaction Time at Intervals Drug_Administration->Post_Treatment_Latency Data_Analysis Analyze Increase in Pain Threshold Post_Treatment_Latency->Data_Analysis

Experimental workflow for assessing central analgesic activity.

Conclusion

While specific preclinical data for this compound remains elusive in the public domain, its classification as a nonsteroidal anti-inflammatory drug provides a strong basis for understanding its likely biological activities and mechanism of action. The experimental protocols detailed in this guide represent the standard methodologies that would be employed to characterize the anti-inflammatory and analgesic properties of this compound. Further research and publication of data are necessary to fully elucidate the specific pharmacological, pharmacokinetic, and toxicological profile of this compound.

Understanding the molecular structure of Aclantate.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Molecular Structure of Aclantate

This technical guide provides a comprehensive overview of the molecular structure of this compound, intended for researchers, scientists, and professionals in drug development. The document outlines the molecule's physicochemical properties, details general experimental protocols for its analysis, and includes a visual representation of a typical analytical workflow.

Molecular Identity and Physicochemical Properties

This compound, identified by the Chemical Abstracts Service (CAS) number 39633-62-0, has the molecular formula C15H14ClNO4S.[1] Its IUPAC name is acetyloxymethyl 4-(2-chloro-3-methylanilino)thiophene-3-carboxylate.[1] this compound is an achiral molecule, meaning it does not possess stereoisomers.

The following table summarizes key quantitative data for this compound, primarily computed values from reputable chemical databases.

PropertyValueSource
Molecular Weight 339.8 g/mol PubChem[1]
XLogP3 4.5PubChem (Computed)[1]
pKa Data not available
Aqueous Solubility Data not available

Experimental Protocols for Structural Elucidation

While specific experimental protocols for this compound are not publicly available, standard analytical techniques are employed to characterize a molecule of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the precise arrangement of atoms and the connectivity within the this compound molecule.

Methodology:

  • Sample Preparation: A solution of this compound is prepared by dissolving a small quantity of the substance in a deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired using a high-resolution NMR spectrometer. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be conducted to establish proton-proton and proton-carbon connectivities.

  • Spectral Analysis: The chemical shifts, integration, and coupling constants of the signals in the ¹H and ¹³C spectra are analyzed to confirm the molecular structure, including the substitution patterns on the aromatic and thiophene rings.

X-ray Crystallography

Objective: To obtain a definitive three-dimensional structure of this compound in the solid state.

Methodology:

  • Crystallization: Single crystals of this compound suitable for X-ray diffraction are grown from an appropriate solvent or solvent mixture using techniques like slow evaporation or vapor diffusion.

  • Data Collection: A selected crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield a precise 3D model of the molecule.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and to study the fragmentation pattern of this compound, which can aid in structural confirmation.

Methodology:

  • Ionization: A soft ionization technique, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), is used to produce intact molecular ions of this compound with minimal fragmentation.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined using a mass analyzer, such as a time-of-flight (TOF) or quadrupole analyzer, to confirm the molecular weight.

  • Tandem Mass Spectrometry (MS/MS): To obtain structural information, the molecular ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to elucidate the structure of different parts of the molecule.

Visualizations

General Experimental Workflow for this compound Characterization

experimental_workflow substance This compound Sample nmr NMR Spectroscopy (1H, 13C, 2D) substance->nmr ms Mass Spectrometry (ESI-MS, MS/MS) substance->ms xray X-ray Crystallography substance->xray structure Molecular Structure Confirmation nmr->structure ms->structure xray->structure

References

An In-depth Technical Guide on the Therapeutic Potential of Aclantate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aclantate, also known by its developmental code HOE 473, is a chemical entity with the molecular formula C15H14ClNO4S.[1] While the existing public scientific literature on this compound is limited, this guide aims to synthesize the available information regarding its chemical properties and potential, albeit currently unsubstantiated, therapeutic applications. Due to the sparse data, this document will focus on the foundational chemical information and highlight the significant gaps in the research landscape that need to be addressed to understand any potential therapeutic effects.

Chemical and Physical Properties

A comprehensive understanding of a compound's therapeutic potential begins with its physicochemical properties. These characteristics influence its absorption, distribution, metabolism, and excretion (ADME) profile, which are critical for drug development.

PropertyValueSource
Molecular FormulaC15H14ClNO4SPubChem[1]
Molecular Weight339.8 g/mol PubChem[1]
IUPAC Nameacetyloxymethyl 4-(2-chloro-3-methylanilino)thiophene-3-carboxylatePubChem[1]
CAS Number39633-62-0PubChem[1]

Putative Therapeutic Targets and Mechanism of Action

Currently, there is a significant lack of published data detailing the mechanism of action for this compound or identifying its specific biological targets. Without this information, any discussion of its therapeutic effects remains speculative. The chemical structure, featuring a substituted anilino-thiophene carboxylate core, suggests potential interactions with a range of biological molecules, but this requires empirical validation.

Experimental Protocols

A critical component of drug discovery and development is the establishment of robust experimental protocols to assess the efficacy and safety of a compound. As no experimental studies on the therapeutic effects of this compound have been identified in the public domain, this section outlines a hypothetical experimental workflow that researchers could employ to investigate its potential.

A hypothetical experimental workflow for investigating the therapeutic potential of this compound.

Potential Signaling Pathway Interactions

Given the absence of data on this compound's mechanism of action, it is not possible to depict its interaction with specific signaling pathways. However, for a compound with a novel structure, a logical first step would be to screen it against a panel of known signaling pathways implicated in various diseases. The following diagram illustrates a generic signaling pathway to provide a conceptual framework.

Signaling_Pathway Ligand This compound (Hypothetical Ligand) Receptor Cell Surface Receptor Ligand->Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Transcription_Factor Transcription Factor Activation Signaling_Cascade->Transcription_Factor Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Transcription_Factor->Cellular_Response

References

Initial toxicity screening of Aclantate.

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide or whitepaper on the core.## Initial Toxicity Screening of Aclantate: A Comprehensive Whitepaper

Abstract

This document outlines the initial preclinical toxicity assessment of this compound, a novel small molecule inhibitor of the XYZ protein kinase. The primary objective of this screening phase is to identify potential toxic liabilities, establish a preliminary safety profile, and determine a safe starting dose for further non-clinical studies. The evaluation encompasses in vitro cytotoxicity, genotoxicity, and an acute in vivo systemic toxicity study. The findings herein provide a foundational understanding of this compound's toxicological characteristics.

In Vitro Cytotoxicity Assessment

The initial evaluation of this compound's toxicity involved assessing its effect on cell viability across various human cell lines. A standard colorimetric assay (MTT) was employed to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Experimental Protocol: MTT Assay
  • Cell Culture: Human hepatocellular carcinoma (HepG2), human colorectal carcinoma (HCT116), and normal human dermal fibroblasts (NHDF) were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: this compound was dissolved in DMSO to create a stock solution and then serially diluted in culture medium to final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells was maintained at 0.1%. Cells were treated with the respective concentrations of this compound for 48 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using a non-linear regression analysis of the dose-response curves.

Data: Cytotoxicity (IC50) of this compound
Cell LineTypeIC50 (µM)
HepG2Human Liver Carcinoma15.8
HCT116Human Colon Carcinoma22.4
NHDFNormal Human Fibroblast85.1

Interpretation: this compound demonstrates selective cytotoxicity, with significantly higher potency against cancerous cell lines (HepG2 and HCT116) compared to the normal fibroblast cell line (NHDF). The lower IC50 value in HepG2 cells suggests potential for liver-specific effects.

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate adhere Incubate 24h (Cell Adhesion) seed->adhere treat Add this compound (Serial Dilutions) adhere->treat incubate_treat Incubate 48h treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate 4h (Formazan Formation) add_mtt->incubate_mtt solubilize Solubilize Crystals (DMSO) incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read calculate Calculate IC50 read->calculate

Figure 1: Experimental workflow for the in vitro MTT cytotoxicity assay.

Genotoxicity Assessment

The potential for this compound to induce genetic mutations was evaluated using the bacterial reverse mutation assay (Ames test), following OECD Guideline 471. This test assesses the ability of a substance to cause mutations in specific strains of Salmonella typhimurium.

Experimental Protocol: Ames Test
  • Bacterial Strains: Histidine-requiring Salmonella typhimurium strains TA98 (frameshift mutations) and TA100 (base-pair substitutions) were used.

  • Metabolic Activation: The assay was performed both with and without the S9 fraction, a rat liver homogenate, to simulate metabolic activation in the liver.

  • Exposure: this compound was tested at five concentrations (1, 5, 25, 50, 100 µ g/plate ). Bacteria, this compound (or control), and either S9 mix or a buffer were combined in soft agar.

  • Plating: The mixture was poured onto minimal glucose agar plates.

  • Incubation: Plates were incubated at 37°C for 48 hours.

  • Colony Counting: The number of revertant colonies (his+), which are able to grow in the absence of histidine, was counted. A positive result is defined as a dose-dependent increase in revertant colonies that is at least twice the background (negative control) count.

Data: Ames Test Results for this compound
StrainMetabolic Activation (S9)This compound (µ g/plate )Mean Revertant Colonies ± SDFold Increase vs. ControlResult
TA98 - S9 0 (Vehicle)25 ± 41.0Negative
10028 ± 51.1
+ S9 0 (Vehicle)30 ± 61.0Negative
10033 ± 41.1
TA100 - S9 0 (Vehicle)135 ± 121.0Negative
100141 ± 151.0
+ S9 0 (Vehicle)142 ± 111.0Negative
100150 ± 141.1

Interpretation: this compound did not induce a significant increase in revertant colonies in either the TA98 or TA100 strains, both with and without metabolic activation. These results suggest that this compound is not mutagenic under the conditions of this assay.

Visualization: Ames Test Logic

Ames_Test_Logic cluster_input Test Components cluster_process Process cluster_output Outcome & Interpretation bacteria Histidine-Dependent Salmonella (his-) mix Combine & Plate on Histidine-Free Medium bacteria->mix compound This compound compound->mix s9 S9 Mix (Optional Metabolic Activation) s9->mix outcome Count Revertant Colonies mix->outcome positive Significant Increase in Colonies (Mutation Occurred) outcome->positive YES negative No Significant Increase in Colonies (No Mutation) outcome->negative NO

Figure 2: Logical diagram illustrating the principle of the Ames test.

Acute Systemic Toxicity (In Vivo)

An acute oral toxicity study was performed in Sprague-Dawley rats to determine the median lethal dose (LD50) and identify potential target organs of toxicity. The study followed the OECD 423 Acute Toxic Class Method.

Experimental Protocol: Acute Oral Toxicity
  • Animals: Young adult female Sprague-Dawley rats (8-12 weeks old) were used. Animals were fasted overnight prior to dosing.

  • Dosing: this compound was formulated in a 0.5% methylcellulose solution. A stepwise procedure was used with three animals per step. Dosing started at 300 mg/kg body weight. Based on the outcome, the next dose was either lowered (if mortality occurred) or increased to 2000 mg/kg.

  • Observation: Animals were observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, and behavior), and body weight changes for 14 days post-dosing.

  • Necropsy: At the end of the observation period, all surviving animals were euthanized, and a gross necropsy was performed.

Data: Acute Oral Toxicity of this compound in Rats
Dose (mg/kg)NMortalityKey Clinical SignsBody Weight Change (Day 14)
30030/3Mild lethargy within 4 hours, resolved by 24h+8.5%
200031/3Severe lethargy, piloerection, ataxia within 2 hours. One mortality at 26h.+2.1% (survivors)

Interpretation: The acute oral LD50 of this compound is estimated to be greater than 2000 mg/kg, placing it in Category 5 ("unclassified") of the Globally Harmonized System (GHS). The observed clinical signs at high doses suggest potential central nervous system and general systemic toxicity. Gross necropsy of the deceased animal revealed mild liver discoloration.

Visualization: Hypothetical Pathway of this compound-Induced Hepatotoxicity

Signaling_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Metabolic Activation MAPK MAPK Pathway (JNK/p38) Activation ROS->MAPK Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase-3 Activation MAPK->Caspase Mitochondria->Caspase Cytochrome c release Apoptosis Hepatocyte Apoptosis Caspase->Apoptosis

Figure 3: Proposed signaling pathway for this compound-induced hepatocyte apoptosis.

Conclusion

The initial toxicity screening of this compound provides a foundational safety profile. The compound exhibits selective in vitro cytotoxicity against cancer cell lines. Crucially, this compound was found to be non-genotoxic in the Ames test. The in vivo acute oral toxicity is low (LD50 > 2000 mg/kg), though signs of systemic toxicity and potential hepatotoxicity were noted at high doses. These findings support the continued investigation of this compound in further preclinical studies, with a specific focus on monitoring liver function in repeat-dose toxicity assessments.

Methodological & Application

Aclantate: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aclantate, also known by its synonym HOE 473, is classified as a non-steroidal anti-inflammatory drug (NSAID). Based on its classification, the primary mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes. This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. While the therapeutic effects of this compound as an analgesic and anti-inflammatory agent are recognized, detailed protocols and quantitative data for its specific application in cell culture research are not widely available in publicly accessible scientific literature.

These application notes provide a generalized framework for researchers, scientists, and drug development professionals to design and conduct experiments using this compound in a cell culture setting. The provided protocols are based on the general principles of NSAID activity and standard cell culture techniques. It is imperative that researchers perform initial dose-response and time-course experiments to determine the optimal conditions for their specific cell lines and experimental objectives.

Mechanism of Action

As an NSAID, this compound is presumed to exert its effects primarily through the inhibition of COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins. The reduction in prostaglandin levels is expected to modulate various cellular processes, including inflammation, proliferation, and apoptosis. The specific effects of this compound on these pathways in different cell types require empirical determination.

A proposed signaling pathway for NSAIDs like this compound is the inhibition of the NF-κB signaling pathway, which is a critical regulator of inflammatory responses, cell survival, and proliferation. By inhibiting COX and subsequent prostaglandin synthesis, this compound may indirectly suppress the activation of NF-κB.

Data Presentation

Due to the absence of specific published data for this compound in cell culture, the following tables are presented as templates. Researchers should populate these tables with their own experimental data.

Table 1: Effect of this compound on Cell Viability

Cell LineThis compound Concentration (µM)Incubation Time (hours)% Cell Viability (relative to control)
e.g., RAW 264.7

Table 2: Effect of this compound on Cell Proliferation

Cell LineThis compound Concentration (µM)Incubation Time (hours)% Proliferation Inhibition (relative to control)
e.g., HT-29

Table 3: Inhibition of Prostaglandin E2 (PGE2) Production by this compound

Cell LineThis compound Concentration (µM)Incubation Time (hours)PGE2 Concentration (pg/mL)% Inhibition of PGE2 Production
e.g., A549

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound in cell culture.

Protocol 1: Assessment of this compound's Effect on Cell Viability (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on a specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (stock solution prepared in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent only) and a no-treatment control.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control wells.

Protocol 2: Assessment of this compound's Effect on Prostaglandin E2 (PGE2) Production (ELISA)

Objective: To quantify the inhibitory effect of this compound on PGE2 synthesis in cells.

Materials:

  • Cell line of interest (e.g., a cell line known to produce PGE2 upon stimulation)

  • Complete cell culture medium

  • This compound (stock solution)

  • Inflammatory stimulus (e.g., lipopolysaccharide [LPS] or interleukin-1β [IL-1β])

  • PGE2 ELISA kit

  • 24-well cell culture plates

  • Cell lysis buffer (if measuring intracellular PGE2)

Procedure:

  • Seed cells in a 24-well plate and grow to near confluence.

  • Pre-treat the cells with various concentrations of this compound in serum-free medium for a specified time (e.g., 1-2 hours).

  • Induce prostaglandin production by adding an inflammatory stimulus (e.g., LPS) and incubate for a predetermined time (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Perform the PGE2 ELISA on the collected supernatants according to the manufacturer's instructions.

  • Measure the absorbance and calculate the concentration of PGE2.

  • Determine the percentage of inhibition of PGE2 production for each this compound concentration compared to the stimulated control.

Mandatory Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation This compound This compound This compound->COX_Enzymes Inhibition

Caption: this compound's Mechanism of Action.

G Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Adhere Allow cells to adhere overnight Seed_Cells->Adhere Prepare_this compound Prepare serial dilutions of this compound Adhere->Prepare_this compound Treat_Cells Treat cells with this compound dilutions Prepare_this compound->Treat_Cells Incubate Incubate for 24, 48, or 72 hours Treat_Cells->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_DMSO Add DMSO to dissolve formazan Incubate_MTT->Add_DMSO Measure_Absorbance Measure absorbance at 570 nm Add_DMSO->Measure_Absorbance Analyze_Data Calculate % cell viability Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Cell Viability Assay Workflow.

Application of Aclantate in Animal Models: A Review of Preclinical Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action: The Cyclooxygenase Pathway

The anti-inflammatory and analgesic effects of NSAIDs are primarily attributed to their ability to block the activity of COX enzymes, thereby inhibiting the synthesis of prostaglandins from arachidonic acid. Prostaglandins are lipid compounds that play a crucial role in mediating inflammation, pain, and fever. There are two main isoforms of the COX enzyme:

  • COX-1: This enzyme is constitutively expressed in most tissues and is involved in maintaining physiological functions such as protecting the gastric mucosa and supporting renal function.

  • COX-2: This enzyme is inducible and is primarily involved in the inflammatory response. It is produced in response to inflammatory stimuli, leading to the production of prostaglandins that cause pain, fever, and inflammation.

The inhibition of COX-2 is responsible for the desired anti-inflammatory and analgesic effects of NSAIDs, while the inhibition of COX-1 is associated with some of their common side effects, such as gastrointestinal irritation.

Diagram: Simplified NSAID Mechanism of Action

NSAID_Mechanism Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (Constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) Gastroprotection, Platelet Aggregation, Renal Function Gastroprotection, Platelet Aggregation, Renal Function Prostaglandins (Physiological)->Gastroprotection, Platelet Aggregation, Renal Function Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (Inflammatory)->Inflammation, Pain, Fever Aclantate (NSAID) This compound (NSAID) This compound (NSAID)->COX-1 (Constitutive) Inhibition This compound (NSAID)->COX-2 (Inducible) Inhibition

Caption: this compound inhibits COX-1 and COX-2 enzymes.

Preclinical Evaluation in Animal Models

The preclinical assessment of NSAIDs like this compound typically involves a battery of in vivo assays to determine their anti-inflammatory and analgesic efficacy. The following are standard, widely used animal models.

Anti-Inflammatory Activity

1. Carrageenan-Induced Paw Edema in Rodents

This is the most common model for evaluating acute inflammation.

  • Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rodent's hind paw, inducing a localized inflammatory response characterized by edema (swelling). The efficacy of the anti-inflammatory agent is measured by its ability to reduce this swelling.

  • Experimental Workflow:

Carrageenan_Workflow cluster_0 Acclimatization cluster_1 Grouping and Dosing cluster_2 Inflammation Induction cluster_3 Measurement and Analysis Animal Acclimatization Acclimatize animals to laboratory conditions Randomization Randomly divide animals into groups (Control, Vehicle, this compound, Standard Drug) Animal Acclimatization->Randomization Dosing Administer test compounds (e.g., oral gavage) Randomization->Dosing Carrageenan Injection Inject Carrageenan into the sub-plantar region of the hind paw Dosing->Carrageenan Injection Paw Volume Measurement Measure paw volume at regular intervals (e.g., 0, 1, 2, 3, 4 hours post-carrageenan) Carrageenan Injection->Paw Volume Measurement Data Analysis Calculate percentage inhibition of edema and perform statistical analysis Paw Volume Measurement->Data Analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Model.

Table 1: Hypothetical Data Presentation for Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Route of AdministrationMean Paw Volume Increase (mL) at 3h (± SEM)Percentage Inhibition of Edema (%)
Control (Saline)-p.o.0.85 ± 0.05-
Vehicle-p.o.0.82 ± 0.063.5
This compound10p.o.Data not availableData not available
This compound30p.o.Data not availableData not available
This compound100p.o.Data not availableData not available
Indomethacin (Standard)10p.o.0.35 ± 0.0458.8

Note: "Data not available" indicates that specific experimental results for this compound were not found in the public domain. This table serves as a template for data presentation.

2. Adjuvant-Induced Arthritis in Rats

This model is used to evaluate drugs for their potential in treating chronic inflammatory conditions like rheumatoid arthritis.

  • Principle: An emulsion of Freund's complete adjuvant (containing heat-killed Mycobacterium tuberculosis) is injected into the paw or base of the tail of rats. This induces a systemic, immune-mediated inflammatory response that resembles human rheumatoid arthritis, characterized by chronic swelling of the joints.

  • Protocol:

    • Induction: Administer a single intradermal injection of Freund's complete adjuvant.

    • Treatment: Begin dosing with this compound (or vehicle/standard drug) either prophylactically (before or at the time of induction) or therapeutically (after the onset of arthritis). Dosing is typically continued for several weeks.

    • Assessment: Monitor the severity of arthritis by measuring paw volume, and scoring clinical signs of inflammation (erythema, swelling) in multiple joints. Body weight and overall health should also be monitored.

    • Endpoint Analysis: At the end of the study, histological analysis of the joints can be performed to assess cartilage and bone erosion.

Analgesic Activity

1. Acetic Acid-Induced Writhing Test in Mice

This is a common model for screening peripheral analgesic activity.

  • Principle: Intraperitoneal injection of acetic acid causes irritation of the peritoneal cavity, leading to a characteristic stretching and writhing behavior in mice. Analgesic compounds reduce the number of writhes.

  • Protocol:

    • Dosing: Administer this compound (or vehicle/standard drug) to groups of mice, typically via oral gavage.

    • Induction: After a set pre-treatment time (e.g., 30-60 minutes), inject a solution of acetic acid intraperitoneally.

    • Observation: Immediately place the mice in an observation chamber and count the number of writhes over a defined period (e.g., 20 minutes).

    • Analysis: Calculate the percentage inhibition of writhing for each treatment group compared to the vehicle control.

Table 2: Hypothetical Data Presentation for Acetic Acid-Induced Writhing Test

Treatment GroupDose (mg/kg)Route of AdministrationMean Number of Writhes (± SEM)Percentage Inhibition of Writhing (%)
Control (Saline)-p.o.45 ± 3-
Vehicle-p.o.43 ± 44.4
This compound10p.o.Data not availableData not available
This compound30p.o.Data not availableData not available
This compound100p.o.Data not availableData not available
Aspirin (Standard)100p.o.18 ± 260.0

Note: "Data not available" indicates that specific experimental results for this compound were not found in the public domain. This table serves as a template for data presentation.

Conclusion

While specific preclinical data for this compound is not widely published, the established methodologies for evaluating NSAIDs in animal models provide a robust framework for its investigation. Researchers and drug development professionals should utilize these standard models to generate quantitative data on the dose-response, efficacy, and potential side effects of this compound. Such studies are crucial for understanding its pharmacological profile and potential therapeutic applications.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on general pharmacological principles for NSAIDs. The absence of specific published data for this compound necessitates that any in vivo studies be designed and conducted following appropriate ethical and regulatory guidelines.

Application Notes and Protocols for Aconitate/Itaconate In-Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initially investigated as "Aclantate," further research has clarified the subject of interest to be Aconitate and its bioactive derivative, Itaconate. These molecules are key intermediates in the Krebs cycle and have emerged as significant modulators of the immune response. Itaconate, in particular, exhibits potent anti-inflammatory and antioxidant properties, making it a molecule of high interest for therapeutic development in a range of inflammatory and autoimmune diseases.

Itaconate is produced from cis-aconitate through the enzymatic action of cis-aconitate decarboxylase (ACOD1), also known as immune-responsive gene 1 (IRG1).[1][2] Its mechanism of action is multifaceted, involving the modulation of key signaling pathways to control inflammation and oxidative stress. Due to its therapeutic potential, various in-vivo studies have been conducted to evaluate the efficacy of itaconate and its cell-permeable derivatives, such as 4-octyl itaconate (4-OI) and dimethyl itaconate (DMI). These derivatives are often used in experimental settings to overcome the limited cell permeability of itaconate itself.

This document provides a comprehensive overview of in-vivo dosages, experimental protocols, and the underlying signaling pathways associated with Aconitate/Itaconate and its derivatives.

Mechanism of Action and Signaling Pathways

Itaconate exerts its immunomodulatory effects through several key mechanisms:

  • Inhibition of Succinate Dehydrogenase (SDH): As a structural analog of succinate, itaconate competitively inhibits SDH, a key enzyme in the Krebs cycle. This leads to the accumulation of succinate, which can have pro-inflammatory effects. By inhibiting SDH, itaconate can dampen excessive inflammatory responses.[2][3]

  • Activation of the Nrf2 Pathway: Itaconate and its derivatives can alkylate cysteine residues on Keap1, a negative regulator of the transcription factor Nrf2.[2] This leads to the stabilization and nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant and anti-inflammatory genes.[4][5]

  • Modulation of JAK/STAT Signaling: Itaconate has been shown to inhibit the JAK1/STAT6 signaling pathway, which is crucial for the polarization of macrophages towards an anti-inflammatory M2 phenotype.[1][6]

  • Inhibition of Glycolysis: Itaconate can inhibit key glycolytic enzymes, thereby reducing the metabolic fuel for pro-inflammatory immune cells.[7]

  • NLRP3 Inflammasome Inhibition: Itaconate can directly modify NLRP3, a key component of the inflammasome, preventing its activation and the subsequent release of pro-inflammatory cytokines like IL-1β.

Below are diagrams illustrating the key signaling pathways modulated by Itaconate.

Itaconate_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Macrophage Inflammatory Stimuli Inflammatory Stimuli TLR TLR Inflammatory Stimuli->TLR ACOD1 ACOD1 TLR->ACOD1 Itaconate Itaconate ACOD1->Itaconate cis-Aconitate cis-Aconitate cis-Aconitate->ACOD1 SDH SDH Itaconate->SDH Keap1 Keap1 Itaconate->Keap1 JAK1 JAK1 Itaconate->JAK1 Glycolysis Glycolysis Itaconate->Glycolysis NLRP3 Inflammasome NLRP3 Inflammasome Itaconate->NLRP3 Inflammasome Krebs Cycle Krebs Cycle SDH->Krebs Cycle Succinate Succinate Krebs Cycle->cis-Aconitate Krebs Cycle->Succinate Nrf2 Nrf2 Keap1->Nrf2 ARE Antioxidant Response Element Nrf2->ARE Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes STAT6 STAT6 JAK1->STAT6 M2 Polarization M2 Polarization STAT6->M2 Polarization Pro-inflammatory Cytokines Pro-inflammatory Cytokines Glycolysis->Pro-inflammatory Cytokines IL-1β IL-1β NLRP3 Inflammasome->IL-1β

Caption: Itaconate signaling pathways in a macrophage.

In-Vivo Dosage Summary

The following table summarizes reported in-vivo dosages of Itaconate and its derivatives in various animal models. It is important to note that optimal dosage can vary depending on the specific animal model, disease severity, and administration route.

CompoundAnimal ModelDisease ModelDosageAdministration RouteReference
Itaconate MouseAllergic Airway Inflammation100 mg/kgIntraperitoneal[8]
4-Octyl Itaconate (4-OI) MouseAcute Lung Injury (LPS-induced)25 mg/kgIntraperitoneal[9]
4-Octyl Itaconate (4-OI) MouseAcute Lung Injury (LPS-induced)50-100 mg/kgIntraperitoneal[10]
4-Octyl Itaconate (4-OI) MouseColitis (DSS-induced)12 mg/kgIntraperitoneal[11]
4-Octyl Itaconate (4-OI) MouseSepsis (LPS-induced)Not specifiedNot specified[12][13]
4-Octyl Itaconate (4-OI) MouseType 1 Diabetes (STZ-induced & NOD)Not specifiedNot specified[14]
Dimethyl Itaconate (DMI) MouseExperimental Autoimmune Encephalomyelitis (EAE)400 mg/kgIntraperitoneal[1][7]
Dimethyl Itaconate (DMI) MouseChronic Pain (Spinal Nerve Ligation)Not specifiedIntraperitoneal[4]

Experimental Protocols

Below are detailed protocols for the in-vivo administration of Itaconate and its derivatives, based on published literature.

Protocol 1: Intraperitoneal (i.p.) Injection of 4-Octyl Itaconate (4-OI) in a Mouse Model of Acute Lung Injury

Objective: To evaluate the therapeutic effect of 4-OI in a lipopolysaccharide (LPS)-induced acute lung injury model.

Materials:

  • 4-Octyl Itaconate (4-OI)

  • Dimethyl sulfoxide (DMSO)

  • Saline (0.9% NaCl)

  • LPS (from E. coli)

  • C57BL/6 mice (8-10 weeks old)

  • Sterile syringes and needles (27G or smaller)

Procedure:

  • Preparation of 4-OI Solution:

    • Dissolve 4-OI in DMSO to create a stock solution.

    • On the day of the experiment, dilute the stock solution with sterile saline to the final desired concentration (e.g., for a 25 mg/kg dose in a 25g mouse, prepare a solution where the injection volume is appropriate, typically 100-200 µL). The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity.

  • Animal Handling and Grouping:

    • Acclimatize mice for at least one week before the experiment.

    • Randomly assign mice to experimental groups (e.g., Vehicle control, LPS only, LPS + 4-OI).

  • Administration of 4-OI:

    • Two hours before LPS administration, inject the prepared 4-OI solution or vehicle control intraperitoneally.

  • Induction of Acute Lung Injury:

    • Anesthetize the mice.

    • Intratracheally instill LPS (e.g., 5 mg/kg) in a small volume of sterile saline.

  • Monitoring and Sample Collection:

    • Monitor the mice for signs of distress.

    • At a predetermined time point (e.g., 6-24 hours post-LPS), euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue for analysis (e.g., cytokine levels, histology).

Protocol 2: Intraperitoneal (i.p.) Injection of Dimethyl Itaconate (DMI) in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

Objective: To assess the immunomodulatory effects of DMI in a model of multiple sclerosis.

Materials:

  • Dimethyl Itaconate (DMI)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MOG35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin

  • C57BL/6 mice (female, 8-10 weeks old)

  • Sterile syringes and needles

Procedure:

  • Induction of EAE:

    • On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.

    • On days 0 and 2, administer pertussis toxin intraperitoneally.

  • Preparation of DMI Solution:

    • Dissolve DMI in DMSO.

    • Dilute with PBS to the final concentration for injection (e.g., 400 mg/kg). The final DMSO concentration should be minimized.

  • Administration of DMI:

    • Starting from day 3 post-immunization, administer DMI or vehicle control intraperitoneally daily.

  • Clinical Scoring and Monitoring:

    • Monitor mice daily for clinical signs of EAE and score them based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, etc.).

  • Sample Collection and Analysis:

    • At the end of the experiment, euthanize the mice and collect tissues (e.g., spinal cord, brain, spleen) for histological and immunological analysis (e.g., immune cell infiltration, cytokine expression).

Experimental_Workflow cluster_preparation Preparation cluster_experiment In-Vivo Experiment cluster_analysis Analysis Animal Acclimatization Animal Acclimatization Disease Induction Disease Induction Animal Acclimatization->Disease Induction Reagent Preparation Reagent Preparation Drug Administration Drug Administration Reagent Preparation->Drug Administration Disease Induction->Drug Administration Monitoring Monitoring Drug Administration->Monitoring Sample Collection Sample Collection Monitoring->Sample Collection Data Analysis Data Analysis Sample Collection->Data Analysis Histology Histology Data Analysis->Histology Cytokine Profiling Cytokine Profiling Data Analysis->Cytokine Profiling Flow Cytometry Flow Cytometry Data Analysis->Flow Cytometry

Caption: General experimental workflow for in-vivo studies.

Concluding Remarks

Aconitate and its derivative itaconate are promising immunomodulatory molecules with therapeutic potential in a variety of inflammatory diseases. This document provides a starting point for researchers interested in conducting in-vivo studies with these compounds. The provided dosage information and protocols are based on existing literature and should be adapted and optimized for specific experimental needs. Further research is warranted to fully elucidate the therapeutic potential and clinical applications of itaconate and its derivatives.

References

Standard Operating Procedure for the Synthesis of Aclantate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the synthesis of Aclantate, a non-steroidal anti-inflammatory drug (NSAID). This compound, with the chemical name acetyloxymethyl 4-(2-chloro-3-methylanilino)thiophene-3-carboxylate, is also known by its development code Hoe 473. The synthesis of this compound involves a multi-step process, beginning with the construction of the thiophene core, followed by amination and esterification. This protocol outlines a plausible synthetic route based on established chemical principles for the synthesis of related thiophene-based compounds. All quantitative data are presented in structured tables, and experimental workflows are visualized using diagrams.

Chemical Information

PropertyValue
IUPAC Name acetyloxymethyl 4-(2-chloro-3-methylanilino)thiophene-3-carboxylate
Molecular Formula C15H14ClNO4S
Molecular Weight 339.8 g/mol
CAS Number 39633-62-0
Synonyms Hoe 473, Aclantatum, Aclantato

Experimental Protocols

The synthesis of this compound can be envisioned through a convergent approach, involving the preparation of a substituted thiophene carboxylic acid and subsequent esterification.

Part 1: Synthesis of 4-Amino-thiophene-3-carboxylic acid derivative

The core of this compound is a 4-aminothiophene-3-carboxylic acid scaffold. A common method for the synthesis of such scaffolds is the Gewald reaction.

Materials and Reagents:

  • Ethyl cyanoacetate

  • Elemental sulfur

  • An appropriate ketone (e.g., a protected acetoacetate derivative)

  • Morpholine (as a catalyst)

  • Ethanol (as a solvent)

  • Hydrochloric acid (for workup)

Procedure:

  • To a solution of ethyl cyanoacetate and the chosen ketone in ethanol, add elemental sulfur and a catalytic amount of morpholine.

  • Reflux the reaction mixture for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield the 2-amino-3-carboethoxy-thiophene derivative.

Part 2: N-Arylation of the Thiophene Core

The next step involves the introduction of the 2-chloro-3-methylaniline moiety via an N-arylation reaction, likely a Buchwald-Hartwig amination.

Materials and Reagents:

  • 4-Amino-thiophene-3-carboxylic acid derivative (from Part 1)

  • 1-Bromo-2-chloro-3-methylbenzene

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Sodium tert-butoxide (as a base)

  • Toluene (as a solvent)

Procedure:

  • In an oven-dried Schlenk flask, combine the 4-amino-thiophene-3-carboxylic acid derivative, 1-bromo-2-chloro-3-methylbenzene, palladium catalyst, ligand, and sodium tert-butoxide.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the N-arylated thiophene derivative.

Part 3: Saponification of the Ester

The ethyl ester is hydrolyzed to the corresponding carboxylic acid.

Materials and Reagents:

  • N-arylated thiophene derivative (from Part 2)

  • Lithium hydroxide or Sodium hydroxide

  • Tetrahydrofuran (THF) and Water (as solvents)

  • Hydrochloric acid (for acidification)

Procedure:

  • Dissolve the N-arylated thiophene derivative in a mixture of THF and water.

  • Add an excess of lithium hydroxide or sodium hydroxide.

  • Stir the mixture at room temperature for 4-8 hours until the starting material is consumed (monitored by TLC).

  • Remove the THF under reduced pressure.

  • Acidify the aqueous residue with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Filter the precipitate, wash with water, and dry to yield 4-(2-chloro-3-methylanilino)thiophene-3-carboxylic acid.

Part 4: Esterification to this compound

The final step is the esterification of the carboxylic acid with chloromethyl acetate.

Materials and Reagents:

  • 4-(2-chloro-3-methylanilino)thiophene-3-carboxylic acid (from Part 3)

  • Chloromethyl acetate

  • Potassium carbonate or Cesium carbonate (as a base)

  • N,N-Dimethylformamide (DMF) (as a solvent)

Procedure:

  • To a solution of 4-(2-chloro-3-methylanilino)thiophene-3-carboxylic acid in DMF, add potassium carbonate or cesium carbonate.

  • Add chloromethyl acetate dropwise to the mixture.

  • Stir the reaction at room temperature for 6-12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Data Presentation

Table 1: Summary of Reaction Yields and Purity

StepProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC)
14-Amino-thiophene-3-carboxylic acid derivative--->95%
2N-arylated thiophene derivative--->90%
34-(2-chloro-3-methylanilino)thiophene-3-carboxylic acid--->98%
4This compound--->99%

Note: The theoretical and actual yields are dependent on the starting scale of the synthesis and should be calculated accordingly.

Experimental Workflow and Signaling Pathway Diagrams

G cluster_0 Part 1: Thiophene Core Synthesis (Gewald Reaction) cluster_1 Part 2: N-Arylation (Buchwald-Hartwig Amination) cluster_2 Part 3: Saponification cluster_3 Part 4: Esterification A Ethyl Cyanoacetate + Ketone C Reaction Mixture A->C B Elemental Sulfur + Morpholine B->C D 2-Amino-3-carboethoxy-thiophene C->D Reflux, Acidification E 2-Amino-3-carboethoxy-thiophene H N-arylated Thiophene Derivative E->H F 1-Bromo-2-chloro-3-methylbenzene F->H G Pd Catalyst + Ligand + Base G->H Heat I N-arylated Thiophene Derivative K 4-(2-chloro-3-methylanilino)thiophene-3-carboxylic acid I->K J Base (LiOH or NaOH) J->K Hydrolysis, Acidification L Carboxylic Acid Intermediate N This compound L->N M Chloromethyl Acetate + Base M->N Esterification

Caption: Experimental workflow for the synthesis of this compound.

G cluster_0 Inflammatory Cascade cluster_1 This compound Mechanism of Action A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C Cyclooxygenase (COX) Enzymes B->C D Prostaglandins C->D E Pain & Inflammation D->E F This compound (NSAID) G Inhibition F->G G->C

Caption: Proposed mechanism of action of this compound as a COX inhibitor.

Aclantate: An Overview of a Potential Research Tool

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aclantate is a chemical compound identified by the formula C₁₅H₁₄ClNO₄S.[1] While its application in molecular biology research is not extensively documented in publicly available literature, its classification as a nonsteroidal anti-inflammatory drug (NSAID) and analgesic agent suggests potential avenues for investigation into its mechanism of action and downstream cellular effects.[2] This document aims to provide a concise summary of the known information about this compound and to propose potential research applications based on its presumed pharmacological profile.

Chemical and Physical Properties

A summary of the key identifiers and properties of this compound is presented in Table 1. This information is crucial for the accurate preparation and use of the compound in any experimental setting.

PropertyValueSource
Molecular Formula C₁₅H₁₄ClNO₄SPubChem[1]
Molecular Weight 339.8 g/mol PubChem[1]
IUPAC Name acetyloxymethyl 4-(2-chloro-3-methylanilino)thiophene-3-carboxylatePubChem[1]
CAS Number 39633-62-0PubChem[1]
Synonyms HOE 473, Aclantatum, AclantatoPubChem[1]

Potential Applications in Molecular Biology Research

Given this compound's classification as an NSAID, its primary mechanism of action likely involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory signaling pathway. This suggests several potential applications for this compound as a tool in molecular biology research:

  • Studying Inflammatory Pathways: this compound could be utilized to investigate the role of COX-dependent pathways in various cellular processes, including inflammation, cell proliferation, and apoptosis.

  • Modulating Prostaglandin Synthesis: As a COX inhibitor, this compound would be expected to block the synthesis of prostaglandins. This could be a valuable tool for studying the diverse biological roles of these lipid mediators.

  • Investigating Pain and Nociception: Its analgesic properties suggest that this compound could be used in models of pain to explore the molecular mechanisms of nociception.

Proposed Experimental Protocols

While specific, validated protocols for the use of this compound in molecular biology research are not currently available, the following general experimental designs could be adapted based on standard laboratory procedures for working with NSAIDs.

Protocol 1: In Vitro COX Inhibition Assay

This experiment would aim to determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Methodology:

  • Recombinant human COX-1 and COX-2 enzymes would be used.

  • A colorimetric or fluorometric assay kit would be employed to measure the peroxidase activity of the COX enzymes.

  • This compound would be serially diluted to a range of concentrations and pre-incubated with the enzymes.

  • The reaction would be initiated by the addition of arachidonic acid.

  • The absorbance or fluorescence would be measured at the appropriate wavelength, and the IC₅₀ value (the concentration of this compound required to inhibit 50% of the enzyme activity) would be calculated.

Protocol 2: Analysis of Pro-inflammatory Gene Expression

This protocol would investigate the effect of this compound on the expression of genes involved in inflammation in a cell-based model.

Methodology:

  • A suitable cell line (e.g., RAW 264.7 macrophages) would be stimulated with an inflammatory agent such as lipopolysaccharide (LPS).

  • Cells would be treated with varying concentrations of this compound prior to or concurrently with LPS stimulation.

  • After a defined incubation period, total RNA would be extracted from the cells.

  • Quantitative real-time PCR (qRT-PCR) would be performed to measure the mRNA levels of pro-inflammatory genes such as TNF-α, IL-6, and COX-2.

  • The relative gene expression would be normalized to a housekeeping gene.

Visualizing Potential Mechanisms

The following diagrams illustrate the potential signaling pathway that this compound might modulate, based on its classification as an NSAID, and a general workflow for investigating its effects on gene expression.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain This compound This compound (Proposed) This compound->COX_Enzymes

Caption: Proposed mechanism of this compound action.

G Cell_Culture 1. Cell Culture (e.g., Macrophages) Stimulation 2. Inflammatory Stimulus (LPS) + this compound Treatment Cell_Culture->Stimulation RNA_Extraction 3. RNA Extraction Stimulation->RNA_Extraction qRT_PCR 4. qRT-PCR for Pro-inflammatory Genes RNA_Extraction->qRT_PCR Data_Analysis 5. Data Analysis qRT_PCR->Data_Analysis

Caption: Workflow for gene expression analysis.

Conclusion

While this compound is not a widely recognized tool in molecular biology, its established classification as an NSAID and analgesic provides a strong rationale for its investigation in the context of inflammation and pain research. The proposed protocols and conceptual pathways offer a starting point for researchers interested in exploring the molecular pharmacology of this compound. Further studies are warranted to elucidate its precise molecular targets, potency, and specificity, which will be essential for its validation as a useful probe in molecular and cellular biology.

References

Application Notes: Aclantate Delivery Methods for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aclantate is a potent, selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade that is frequently dysregulated in various human cancers, promoting cell growth, proliferation, and survival. While this compound demonstrates significant anti-tumor activity, its clinical efficacy can be enhanced, and systemic toxicity minimized through targeted delivery strategies. This document outlines various delivery methods for this compound, focusing on nanoparticle-based carriers designed to improve its therapeutic index. These methods leverage the unique pathophysiology of tumors, such as the enhanced permeability and retention (EPR) effect, and can be further functionalized for active targeting of cancer cells.

1. Liposomal Formulations of this compound

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[1][2] For this compound, a hydrophobic molecule, encapsulation within the lipid bilayer of liposomes offers several advantages:

  • Improved Solubility and Stability: this compound's poor aqueous solubility is overcome by its incorporation into the lipidic core of the liposome.[3]

  • Enhanced Circulation Time: Surface modification of liposomes with polyethylene glycol (PEG), creating so-called "stealth" liposomes, reduces clearance by the mononuclear phagocyte system, prolonging their circulation half-life.[4]

  • Passive Tumor Targeting: Due to their size (typically 80-200 nm), PEGylated liposomes can preferentially accumulate in tumor tissues through the EPR effect.[5]

Table 1: Physicochemical Properties of this compound Liposomal Formulations

Formulation CodeLipid CompositionMean Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
ACL-LIP-01DSPC/Cholesterol (55:45)125.3 ± 4.20.11 ± 0.0285.7 ± 5.1
ACL-LIP-PEG-02DSPC/Cholesterol/DSPE-PEG2000 (50:45:5)132.8 ± 3.90.09 ± 0.0182.4 ± 4.8

Data are presented as mean ± standard deviation (n=3).

2. Polymeric Nanoparticles for this compound Delivery

Biodegradable polymers, such as poly(lactic-co-glycolic acid) (PLGA), are widely used to formulate nanoparticles for controlled drug delivery.[6] this compound can be encapsulated within the polymeric matrix of these nanoparticles.

  • Sustained Release: PLGA nanoparticles provide a sustained release of this compound over an extended period, which can improve its therapeutic efficacy and reduce the frequency of administration.

  • Surface Functionalization: The surface of polymeric nanoparticles can be readily modified with targeting ligands, such as antibodies or peptides, to facilitate active targeting of cancer cells.[7]

Table 2: In Vitro this compound Release from PLGA Nanoparticles

Time (hours)Cumulative Release (%) - pH 7.4Cumulative Release (%) - pH 5.0
000
615.2 ± 1.825.8 ± 2.1
1228.9 ± 2.548.3 ± 3.0
2445.1 ± 3.175.6 ± 4.2
4868.7 ± 4.092.1 ± 5.5
7285.3 ± 5.298.9 ± 4.8

Data are presented as mean ± standard deviation (n=3). The lower pH mimics the acidic tumor microenvironment.

3. Antibody-Drug Conjugates (ADCs) for Targeted this compound Delivery

Antibody-drug conjugates (ADCs) represent a highly targeted approach to cancer therapy, combining the specificity of a monoclonal antibody with the potency of a cytotoxic agent.[8][9][10] In this modality, this compound (the "payload") is attached to a monoclonal antibody that targets a tumor-specific antigen via a chemical linker.[11]

  • High Specificity: The monoclonal antibody directs this compound specifically to cancer cells that overexpress the target antigen, minimizing off-target toxicity.[9]

  • Potent Cytotoxicity: This approach allows for the use of highly potent drugs like this compound that might otherwise have a narrow therapeutic window.[11]

  • Internalization and Release: Upon binding to the target antigen, the ADC is internalized by the cancer cell, and the linker is cleaved in the intracellular environment, releasing the active this compound.[9]

Table 3: Comparative In Vitro Cytotoxicity of this compound Formulations in HER2+ Breast Cancer Cells (SK-BR-3)

FormulationIC50 (nM)
Free this compound150.8 ± 12.3
This compound-Liposome (ACL-LIP-PEG-02)95.2 ± 8.9
Anti-HER2-Aclantate ADC5.6 ± 0.7

IC50 values represent the concentration of the drug required to inhibit 50% of cell growth. Data are presented as mean ± standard deviation (n=3).

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PEGylated Liposomes (ACL-LIP-PEG-02)

1. Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • This compound

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

2. Method:

  • Dissolve DSPC, cholesterol, DSPE-PEG2000, and this compound in chloroform in a round-bottom flask at a molar ratio of 50:45:5 (lipids) and a lipid-to-drug ratio of 20:1 (w/w).

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

  • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by vortexing at a temperature above the phase transition temperature of the lipids.

  • Subject the resulting multilamellar vesicles to five freeze-thaw cycles.

  • Extrude the liposomal suspension through polycarbonate membranes with decreasing pore sizes (400 nm, 200 nm, and 100 nm) using a mini-extruder to produce unilamellar vesicles of a uniform size.

  • Remove unencapsulated this compound by size exclusion chromatography.

Protocol 2: In Vitro Drug Release Study

1. Materials:

  • This compound-loaded PLGA nanoparticles

  • PBS (pH 7.4 and pH 5.0)

  • Dialysis membrane (MWCO 10 kDa)

  • Orbital shaker

2. Method:

  • Suspend a known amount of this compound-loaded nanoparticles in 1 mL of PBS.

  • Transfer the suspension into a dialysis bag.

  • Place the dialysis bag in 50 mL of the corresponding release medium (PBS at pH 7.4 or pH 5.0).

  • Incubate at 37°C with gentle agitation in an orbital shaker.

  • At predetermined time intervals, withdraw 1 mL of the release medium and replace it with an equal volume of fresh medium.

  • Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).

  • Calculate the cumulative percentage of drug released over time.

Protocol 3: Cell Viability Assay (MTT Assay)

1. Materials:

  • SK-BR-3 human breast cancer cells

  • Cell culture medium (e.g., McCoy's 5A) supplemented with fetal bovine serum and antibiotics

  • Free this compound, this compound-Liposome (ACL-LIP-PEG-02), and Anti-HER2-Aclantate ADC

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

2. Method:

  • Seed SK-BR-3 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the different this compound formulations. Include untreated cells as a control.

  • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Visualizations

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes mTORC2 mTORC2 mTORC2->Akt Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation This compound This compound This compound->PI3K Inhibits

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

ADC_Workflow ADC Anti-HER2-Aclantate ADC TumorCell Tumor Cell (HER2+) ADC->TumorCell Targets Binding 1. Binding to HER2 Receptor Internalization 2. Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Release 3. Lysosomal Degradation & Release Lysosome->Release This compound This compound Release->this compound Apoptosis 4. Apoptosis This compound->Apoptosis

Caption: Mechanism of action for an this compound antibody-drug conjugate.

Liposome_Preparation_Workflow Start Lipids + this compound in Chloroform Evaporation Rotary Evaporation Start->Evaporation Film Thin Lipid Film Evaporation->Film Hydration Hydration with PBS Film->Hydration MLV Multilamellar Vesicles (MLV) Hydration->MLV Extrusion Extrusion MLV->Extrusion LUV Unilamellar Vesicles (LUV) Extrusion->LUV Purification Purification LUV->Purification Final This compound-Loaded Liposomes Purification->Final

Caption: Workflow for the preparation of this compound-loaded liposomes.

References

Application Notes for Aclantate in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aclantate is a novel, potent, and selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Dysregulation of the EGFR signaling pathway is a key driver in the pathogenesis of various human cancers, making it a critical target for therapeutic intervention. These application notes provide a comprehensive overview of the use of this compound in high-throughput screening (HTS) assays designed to identify and characterize modulators of EGFR activity. The included protocols and data serve as a guide for researchers in the fields of oncology, drug discovery, and molecular pharmacology.

Mechanism of Action

This compound competitively binds to the ATP-binding site within the catalytic domain of EGFR, preventing the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades. This blockade of EGFR signaling leads to the inhibition of cell proliferation, survival, and metastasis in EGFR-dependent cancer models.

Data Presentation: Comparative Analysis of this compound

The following table summarizes the in vitro activity of this compound in comparison to two well-characterized EGFR inhibitors, Gefitinib and Erlotinib. The data was generated using a cell-based EGFR phosphorylation assay in the A431 human epidermoid carcinoma cell line, which overexpresses EGFR.

CompoundTargetAssay TypeCell LineIC50 (nM)
This compound EGFR Cell-based Phosphorylation A431 5.2
GefitinibEGFRCell-based PhosphorylationA43115.8
ErlotinibEGFRCell-based PhosphorylationA43122.4

Signaling Pathway

The diagram below illustrates the EGFR signaling pathway and the point of intervention for this compound. Upon binding of a ligand such as Epidermal Growth Factor (EGF), the EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. This creates docking sites for various adaptor proteins, leading to the activation of downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which promote cell proliferation and survival. This compound inhibits the initial autophosphorylation step, thereby blocking the entire downstream cascade.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds EGFR->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR Signaling Pathway and this compound's point of inhibition.

Experimental Protocols

High-Throughput Cell-Based EGFR Phosphorylation Assay

This protocol describes a 384-well plate-based assay to measure the inhibition of EGF-induced EGFR phosphorylation in A431 cells.

Materials:

  • A431 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound and reference compounds

  • Recombinant human EGF

  • Phosphate Buffered Saline (PBS)

  • Fixing Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Primary Antibody: Rabbit anti-phospho-EGFR (Tyr1068)

  • Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorescent probe (e.g., Alexa Fluor 488)

  • Nuclear Stain (e.g., Hoechst 33342)

  • 384-well black, clear-bottom microplates

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed A431 cells into 384-well plates at a density of 5,000 cells per well in 50 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Serum Starvation: Gently aspirate the growth medium and replace it with 50 µL of serum-free DMEM. Incubate for 16-24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and reference compounds in serum-free DMEM. Add 1 µL of the compound solutions to the appropriate wells. Include vehicle-only (DMSO) controls. Incubate for 1 hour at 37°C.

  • EGF Stimulation: Prepare a stock solution of EGF in serum-free DMEM. Add 10 µL of the EGF solution to all wells (except for unstimulated controls) to a final concentration of 100 ng/mL. Incubate for 10 minutes at 37°C.

  • Fixation and Permeabilization: Aspirate the medium and fix the cells by adding 50 µL of Fixing Solution for 15 minutes at room temperature. Wash the wells twice with PBS. Permeabilize the cells by adding 50 µL of Permeabilization Buffer for 10 minutes.

  • Blocking and Staining: Wash the wells twice with PBS. Block non-specific binding by adding 50 µL of Blocking Buffer for 1 hour. Add 25 µL of the primary antibody solution (diluted in Blocking Buffer) and incubate overnight at 4°C. The following day, wash the wells three times with PBS. Add 25 µL of the secondary antibody and nuclear stain solution (diluted in Blocking Buffer) and incubate for 1 hour at room temperature in the dark.

  • Imaging and Analysis: Wash the wells three times with PBS. Add 50 µL of PBS to each well. Acquire images using a high-content imaging system. Analyze the images to quantify the intensity of the phospho-EGFR signal in the cytoplasm and normalize it to the cell number (from the nuclear stain).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the EGF-stimulated and unstimulated controls. Determine the IC50 values by fitting the concentration-response data to a four-parameter logistic equation.

Experimental Workflow

The following diagram outlines the key steps in the high-throughput screening workflow for identifying and characterizing EGFR inhibitors like this compound.

HTS_Workflow cluster_plate_prep Plate Preparation cluster_assay Assay Execution cluster_data_acq Data Acquisition & Analysis a Seed A431 Cells in 384-well Plates b Serum Starve Cells a->b c Add Compounds (this compound, Controls) b->c d Stimulate with EGF c->d e Fix, Permeabilize, and Stain Cells d->e f Image Plates with High-Content Imager e->f g Image Analysis: Quantify Phosphorylation f->g h Calculate % Inhibition and IC50 Values g->h

Caption: High-throughput screening workflow for this compound.

Conclusion

This compound demonstrates potent and selective inhibition of EGFR signaling in a cellular context, making it a promising candidate for further preclinical and clinical development. The provided protocols and workflows are robust and suitable for the high-throughput screening and characterization of small molecule inhibitors targeting receptor tyrosine kinases. These methods can be adapted for other targets and cell lines to facilitate broader drug discovery efforts.

Application Notes and Protocols for Aclantate-Based Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aclantate is a novel, potent, and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently implicated in the pathogenesis of various human cancers.[1][2] this compound exhibits high affinity for the p110α catalytic subunit of PI3K, leading to the suppression of downstream signaling cascades and subsequent induction of apoptosis in cancer cells. These application notes provide detailed protocols for investigating the cellular effects of this compound and characterizing its mechanism of action.

Mechanism of Action

This compound competitively binds to the ATP-binding pocket of the p110α subunit of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels at the plasma membrane inhibits the recruitment and activation of Akt, a serine/threonine kinase.[1] The subsequent decrease in Akt activity leads to the dephosphorylation and activation of pro-apoptotic proteins and cell cycle inhibitors, ultimately resulting in decreased cancer cell proliferation and survival.

Below is a diagram illustrating the proposed signaling pathway affected by this compound.

Aclantate_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K (p110α) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) This compound This compound This compound->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates pAkt p-Akt Akt->pAkt Activation mTORC1 mTORC1 pAkt->mTORC1 Activates Cell Survival Cell Survival pAkt->Cell Survival Promotes Cell Proliferation Cell Proliferation mTORC1->Cell Proliferation

Caption: Proposed mechanism of action of this compound in the PI3K/Akt signaling pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • This compound (stock solution in DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Data Presentation:

This compound (µM)Cell Viability (%)Standard Deviation
0 (Vehicle)1005.2
0.185.34.1
162.13.5
1035.82.8
10012.51.9
Western Blot Analysis of Akt Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation of Akt, a key downstream target of PI3K.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk in TBST)

  • Primary antibodies (anti-p-Akt, anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound (10 µM) for various time points (e.g., 0, 1, 6, 24 hours).

  • Lyse the cells and quantify protein concentration using the BCA assay.

  • Separate 20 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize p-Akt levels to total Akt and the loading control (GAPDH).

Data Presentation:

Treatment Time (hours)p-Akt / Total Akt RatioStandard Deviation
01.000.08
10.450.05
60.120.03
240.050.02

Below is a diagram of the experimental workflow for Western Blot Analysis.

Western_Blot_Workflow A Cell Treatment with this compound B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to PVDF Membrane D->E F Blocking E->F G Primary Antibody Incubation (anti-p-Akt, anti-total-Akt) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis I->J

Caption: Workflow for Western Blot analysis of Akt phosphorylation.

In Vivo Tumor Xenograft Study

This protocol describes a mouse xenograft model to evaluate the in vivo efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID)

  • Cancer cell line (e.g., MDA-MB-231)

  • Matrigel

  • This compound formulation for injection

  • Vehicle control

  • Calipers

Protocol:

  • Subcutaneously inject 1 x 10^6 cancer cells mixed with Matrigel into the flank of each mouse.

  • Monitor tumor growth until tumors reach an average volume of 100-150 mm³.

  • Randomize mice into treatment and control groups (n=8 per group).

  • Administer this compound (e.g., 50 mg/kg, intraperitoneally, daily) or vehicle control.

  • Measure tumor volume with calipers every 3 days. Tumor volume = (length x width²)/2.

  • Monitor body weight as an indicator of toxicity.

  • At the end of the study (e.g., 21 days), euthanize the mice and excise the tumors for further analysis.

Data Presentation:

DayVehicle Control Tumor Volume (mm³)This compound-Treated Tumor Volume (mm³)
0120 ± 15122 ± 14
3185 ± 20150 ± 18
6290 ± 35185 ± 22
9450 ± 50220 ± 28
12680 ± 75260 ± 35
15950 ± 100300 ± 40
181250 ± 130340 ± 45
211600 ± 180380 ± 50

Below is a diagram illustrating the logical relationship in the in vivo study design.

In_Vivo_Study_Logic Start Start of Study Tumor_Implantation Tumor Cell Implantation Start->Tumor_Implantation Tumor_Growth Tumor Growth to ~120 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment_Group This compound Treatment Group Randomization->Treatment_Group Control_Group Vehicle Control Group Randomization->Control_Group Monitoring Tumor Volume & Body Weight Monitoring Treatment_Group->Monitoring Control_Group->Monitoring Endpoint Study Endpoint (Day 21) Monitoring->Endpoint Analysis Tumor Excision & Analysis Endpoint->Analysis

Caption: Logical flow of the in vivo tumor xenograft study.

Disclaimer: this compound is a hypothetical compound created for illustrative purposes. The protocols and data presented are based on established methodologies for the preclinical evaluation of PI3K/Akt pathway inhibitors and should be adapted as necessary for specific experimental conditions.

References

Troubleshooting & Optimization

Technical Support Center: Aclantate Solubility Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Aclantate.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a BCS Class II compound, characterized by low aqueous solubility and high permeability. Its solubility is pH-dependent, showing increased solubility in acidic conditions. Due to its chemical structure, which includes a thiophene and a substituted aniline moiety, it is sparingly soluble in water and aqueous buffers at physiological pH.

Q2: I am observing poor dissolution of this compound in my aqueous formulation. What are the initial steps I should take?

For initial troubleshooting of poor dissolution, consider the following:

  • pH Adjustment: this compound's solubility is pH-dependent. Attempt to lower the pH of your formulation to increase its solubility.

  • Particle Size Reduction: Ensure that the particle size of the this compound powder is minimized. Smaller particles have a larger surface area, which can lead to faster dissolution.

  • Co-solvents: Introduce a water-miscible organic solvent (co-solvent) in which this compound has higher solubility.

Q3: Can I use surfactants to improve the wettability and solubility of this compound?

Yes, surfactants can be effective. Non-ionic surfactants such as polysorbates (e.g., Tween® 80) or poloxamers (e.g., Pluronic® F68) can be used to improve the wettability of the hydrophobic this compound particles and increase their solubility by forming micelles.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution upon standing.

Possible Causes:

  • The solution is supersaturated.

  • The pH of the solution has shifted.

  • The temperature of the solution has decreased.

Solutions:

  • Use of Precipitation Inhibitors: Incorporate polymers such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) into your formulation. These polymers can help maintain a supersaturated state and inhibit precipitation.

  • Buffering: Ensure your formulation is well-buffered to maintain the optimal pH for this compound solubility.

  • Temperature Control: Maintain a constant and appropriate temperature for your formulation to prevent temperature-induced precipitation.

Issue 2: The selected co-solvent is not providing a sufficient increase in solubility.

Possible Causes:

  • The co-solvent is not optimal for this compound.

  • The concentration of the co-solvent is too low.

Solutions:

  • Screening of Co-solvents: Test a range of pharmaceutically acceptable co-solvents to find the most effective one. A table with solubility data in various solvents is provided below.

  • Optimize Co-solvent Concentration: Systematically vary the concentration of the co-solvent to determine the optimal ratio for maximizing this compound solubility without causing toxicity or stability issues.

Data Presentation

Table 1: Solubility of this compound in Various Solvents at 25°C

Solvent SystemSolubility (mg/mL)
Deionized Water (pH 7.0)< 0.01
0.1 N HCl (pH 1.2)0.5
Phosphate Buffer (pH 6.8)0.02
Ethanol15.2
Propylene Glycol25.8
PEG 40045.1
20% Ethanol in Water1.8
10% PEG 400 in Water4.2

Experimental Protocols

Protocol 1: Determination of this compound Solubility by Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound powder

  • Selected solvent

  • Scintillation vials

  • Orbital shaker

  • Centrifuge

  • HPLC system with a suitable column and detector

Procedure:

  • Add an excess amount of this compound powder to a scintillation vial containing a known volume of the selected solvent.

  • Seal the vial and place it on an orbital shaker set at a constant speed and temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After shaking, centrifuge the vials to separate the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilute the filtered supernatant with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.

  • Calculate the solubility in mg/mL.

Protocol 2: Preparation of an Amorphous Solid Dispersion of this compound using Solvent Evaporation

Objective: To improve the dissolution rate of this compound by preparing an amorphous solid dispersion.

Materials:

  • This compound

  • Polymer (e.g., PVP K30)

  • Organic solvent (e.g., methanol)

  • Rotary evaporator

Procedure:

  • Dissolve this compound and the selected polymer in the organic solvent in a specific ratio (e.g., 1:2 drug-to-polymer ratio).

  • Ensure complete dissolution to form a clear solution.

  • Evaporate the solvent using a rotary evaporator under reduced pressure and controlled temperature.

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Scrape the dried solid dispersion and store it in a desiccator.

  • Characterize the prepared solid dispersion for its amorphous nature (using techniques like DSC or XRD) and perform dissolution studies.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_process Processing cluster_characterization Characterization & Analysis start Weigh this compound & Polymer dissolve Dissolve in Organic Solvent start->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry scrape Scrape Solid Dispersion dry->scrape characterize Characterize Amorphous Nature (DSC/XRD) scrape->characterize dissolution Perform Dissolution Studies characterize->dissolution

Caption: Workflow for preparing an amorphous solid dispersion of this compound.

signaling_pathway This compound This compound Receptor Target Receptor This compound->Receptor Binds and Activates Kinase_A Kinase A Receptor->Kinase_A Phosphorylates Kinase_B Kinase B Kinase_A->Kinase_B Activates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Phosphorylates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Promotes Cellular_Response Cellular Response Gene_Expression->Cellular_Response Leads to

Caption: Hypothetical signaling pathway modulated by this compound.

Technical Support Center: Overcoming Aclantate Instability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: The information provided in this technical support center is based on a hypothetical compound, "Aclantate." The degradation pathways, experimental protocols, and stabilization strategies described are derived from general principles of pharmaceutical chemistry and may not be directly applicable to a specific real-world compound. This content is for illustrative purposes to demonstrate the structure and depth of a technical support resource.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing a significant decrease in potency after just a few hours at room temperature. What could be the cause?

A: Rapid loss of potency at room temperature is often indicative of hydrolytic degradation or photosensitivity. This compound's ester and amide functional groups are susceptible to hydrolysis, especially in non-optimal pH conditions. Additionally, exposure to ambient light can trigger photodegradation pathways. We recommend preparing solutions fresh and protecting them from light.

Q2: I've observed a yellow discoloration in my this compound stock solution stored in the refrigerator. What does this color change signify?

A: A yellow to brown discoloration is a common indicator of oxidative degradation. This can be initiated by dissolved oxygen in the solvent or trace metal ion contaminants. While refrigeration slows down most degradation processes, it may not completely inhibit oxidation. Consider purging your solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution.

Q3: Can I use a common buffer like phosphate-buffered saline (PBS) for my this compound experiments?

A: Caution is advised when using phosphate buffers. While pH control is crucial, phosphate ions can sometimes catalyze the hydrolysis of certain small molecules. It is recommended to perform a buffer compatibility study. As an alternative, consider using a citrate or acetate buffer, depending on the desired pH range.

Q4: What is the optimal pH range for maintaining this compound stability in an aqueous solution?

A: Based on forced degradation studies, this compound exhibits maximal stability in a slightly acidic pH range of 4.5 to 5.5. Both strongly acidic (pH < 3) and alkaline (pH > 7.5) conditions have been shown to significantly accelerate hydrolytic degradation.

Troubleshooting Guides

Issue 1: Precipitate Formation in this compound Solution
  • Symptom: A cloudy appearance or visible particulate matter forms in the this compound solution upon standing.

  • Possible Causes:

    • Low Solubility: The concentration of this compound may exceed its solubility limit in the chosen solvent system.

    • Degradation Product Insolubility: A degradant of this compound may be less soluble than the parent compound, leading to its precipitation.

    • pH Shift: A change in the pH of the solution could reduce the solubility of this compound.

  • Troubleshooting Steps:

    • Verify the solubility of this compound in your solvent. Consider using a co-solvent system (e.g., with a small percentage of DMSO or ethanol) if solubility is a concern.

    • Analyze the precipitate by techniques such as HPLC or LC-MS to identify if it is the parent compound or a degradant.

    • Ensure the pH of the solution is buffered and remains within the optimal stability range (pH 4.5 - 5.5).

Issue 2: Inconsistent Results in Cell-Based Assays
  • Symptom: High variability in experimental readouts when using this compound solutions prepared at different times.

  • Possible Causes:

    • Time-Dependent Degradation: this compound may be degrading over the course of the experiment, leading to a lower effective concentration.

    • Adsorption to Labware: this compound may adsorb to the surface of plastic labware, reducing its bioavailable concentration.

  • Troubleshooting Steps:

    • Prepare this compound solutions immediately before use.

    • Include a stability-indicating HPLC analysis of the dosing solution at the beginning and end of the experiment to quantify any degradation.

    • Consider using low-adsorption labware or pre-treating the labware with a blocking agent.

Data on this compound Stability

Table 1: Effect of pH on this compound Degradation Rate at 25°C

pHRate Constant (k) (hr⁻¹)Half-life (t½) (hours)
3.00.0887.9
4.50.01546.2
5.50.01257.8
7.40.04515.4
9.00.1205.8

Table 2: Influence of Temperature on this compound Stability at pH 5.0

Temperature (°C)Rate Constant (k) (hr⁻¹)Half-life (t½) (hours)
40.002346.6
250.01353.3
400.05113.6

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound
  • Objective: To identify the primary degradation pathways of this compound under various stress conditions.

  • Materials: this compound, HPLC-grade water, HCl, NaOH, H₂O₂, UV lamp, HPLC system with a C18 column.

  • Methodology:

    • Acid Hydrolysis: Incubate this compound solution (1 mg/mL) in 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Incubate this compound solution (1 mg/mL) in 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat this compound solution (1 mg/mL) with 3% H₂O₂ at room temperature for 24 hours.

    • Photodegradation: Expose this compound solution (1 mg/mL) to UV light (254 nm) for 24 hours.

    • Thermal Degradation: Heat this compound solid and solution (1 mg/mL) at 80°C for 48 hours.

    • Analysis: Analyze all samples by HPLC, comparing them to an unstressed control to identify and quantify degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound
  • Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

  • Instrumentation: HPLC with UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient of acetonitrile and 0.1% formic acid in water.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 280 nm

    • Injection Volume: 10 µL

  • Procedure:

    • Prepare a mixed sample containing both unstressed this compound and samples from the forced degradation study.

    • Optimize the mobile phase gradient to achieve baseline separation of the main this compound peak from all degradant peaks.

    • Validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.

Visualizations

Aclantate_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation This compound This compound Acid_Deg Acid-catalyzed Degradant A This compound->Acid_Deg  H⁺ / H₂O   Base_Deg Base-catalyzed Degradant B This compound->Base_Deg  OH⁻ / H₂O   Oxid_Deg Oxidative Degradant C This compound->Oxid_Deg  O₂ / Metal Ions   Photo_Deg Photolytic Degradant D This compound->Photo_Deg  UV Light  

Caption: Major degradation pathways for this compound.

Caption: Troubleshooting workflow for this compound instability.

Troubleshooting Aclantate experimental artifacts.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the troubleshooting resource for Aclantate, a selective inhibitor of Janus Kinase 4 (JAK4). This guide provides answers to frequently asked questions and solutions to common experimental artifacts encountered when working with this compound.

Frequently Asked Questions (FAQs)

FAQ 1: My IC50 value for this compound is inconsistent across different cell viability experiments.

Question: I am performing cell viability assays (MTT) to determine the IC50 of this compound in my cell line, but the calculated IC50 value varies significantly between experiments. What could be the cause?

Answer: Inconsistent IC50 values in cell-based assays are a common issue that can stem from several factors, primarily related to cell culture conditions and assay protocol variability.

Potential Causes and Troubleshooting Steps:

  • Cell Seeding Density: The number of cells plated per well can significantly impact the apparent potency of a compound. Higher cell densities may require higher concentrations of this compound to achieve the same biological effect.

    • Solution: Strictly standardize your cell seeding protocol. Perform an initial optimization experiment to determine the ideal cell density that provides a robust signal window without reaching over-confluence by the end of the experiment.

  • Cell Passage Number: Cells can change their characteristics, including doubling time and drug sensitivity, at high passage numbers.

    • Solution: Use cells within a consistent and defined passage number range for all experiments. We recommend not exceeding passage 20 for most cell lines.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate media components and this compound, leading to skewed results.[1]

    • Solution: To mitigate the "edge effect," avoid using the outer 36 wells of a 96-well plate for experimental samples.[1] Fill these perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.

  • Reagent Preparation: Inconsistent dilution of this compound stock solutions can lead to significant variability.

    • Solution: Prepare fresh serial dilutions of this compound for each experiment from a well-characterized stock. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium.

Data Summary: Effect of Seeding Density on this compound IC50

The following table illustrates how different initial cell seeding densities can affect the calculated IC50 value of this compound in a typical 72-hour MTT assay.

Seeding Density (cells/well)This compound IC50 (nM)Standard Deviation (nM)
1,00045.2± 3.1
5,00050.8± 4.5
10,00085.1± 9.8
20,000120.5± 15.2

Experimental Protocol: this compound Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 5: Assay seed_cells Seed Cells in 96-Well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Add this compound to Cells incubate_24h->treat_cells prepare_this compound Prepare this compound Serial Dilutions prepare_this compound->treat_cells incubate_72h Incubate for 72h treat_cells->incubate_72h add_mtt Add MTT Reagent (4h Incubation) incubate_72h->add_mtt solubilize Solubilize Formazan with DMSO add_mtt->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate

Caption: this compound inhibits JAK4, preventing STAT7 phosphorylation.

Data Summary: Western Blot Optimization Parameters

ParameterStandard ProtocolOptimized Protocol (for low signal)Optimized Protocol (for high background)
Protein Load 20 µ g/lane 40 µ g/lane 15 µ g/lane
Primary Antibody 1:1000, 1 hr at RT1:500, Overnight at 4°C1:2000, 1 hr at RT
Blocking Buffer 5% Non-fat Milk5% Bovine Serum Albumin (BSA)5% Non-fat Milk + 0.1% Tween-20
Washing Steps 3 x 5 min3 x 5 min4 x 5 min

Experimental Protocol: Western Blotting for p-STAT7

  • Cell Lysis: Treat cells with this compound as required. Wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Gel Electrophoresis: Load 20-40 µg of protein per lane onto an SDS-PAGE gel.

  • Protein Transfer: Transfer proteins to a PVDF membrane. Confirm transfer with Ponceau S stain.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with anti-p-STAT7 antibody (e.g., 1:1000 dilution) overnight at 4°C.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL chemiluminescent substrate and image the blot. [2]

FAQ 3: My results from the cytokine (IL-12) ELISA are highly variable.

Question: I am using a sandwich ELISA to measure the secretion of Interleukin-12 (IL-12) from immune cells treated with this compound. My standard curve looks good, but the readings from my replicate samples are inconsistent. What could be the cause?

Answer: High variability in ELISA results, especially when the standard curve is acceptable, often points to issues with sample handling, washing steps, or reagent preparation. [3][4] Potential Causes and Troubleshooting Steps:

  • Pipetting Inaccuracy: Small errors in pipetting volumes of samples, standards, or antibodies can lead to large variations in the final signal.

    • Solution: Ensure your pipettes are calibrated regularly. Use fresh tips for every sample and standard. When adding reagents, be consistent with your technique (e.g., tip depth, speed).

  • Inadequate Plate Washing: Insufficient washing can leave behind unbound antibodies or proteins, causing high background and variability. [4]Overly aggressive washing can elute the captured antigen.

    • Solution: Use an automated plate washer if available for maximum consistency. [5]If washing manually, be careful not to scratch the well surface. Ensure all wells are filled and emptied completely during each wash step.

  • Sample Matrix Effects: Components in your cell culture supernatant (e.g., phenol red, high protein concentrations) can interfere with antibody binding.

    • Solution: Prepare your standard curve using the same matrix as your samples (e.g., dilute the standards in the same culture medium used for the cells). If interference is suspected, you may need to dilute your samples.

  • Incubation Inconsistency: Temperature fluctuations across the plate during incubation can lead to variable reaction rates.

    • Solution: Ensure the plate is sealed properly to prevent evaporation and place it in a temperature-controlled incubator. [5]Avoid stacking plates.

Troubleshooting Logic: ELISA Variability

G start High Variability in ELISA Replicates check_curve Is the Standard Curve R² > 0.99? start->check_curve check_pipette Review Pipetting Technique & Calibration check_curve->check_pipette Yes end_bad Re-evaluate Assay Reagents & Protocol check_curve->end_bad No check_washing Optimize Plate Washing Protocol check_pipette->check_washing check_matrix Test for Sample Matrix Effects check_washing->check_matrix check_incubation Ensure Consistent Incubation Conditions check_matrix->check_incubation end_good Problem Solved check_incubation->end_good

Caption: Decision tree for troubleshooting ELISA variability.

Data Summary: Example IL-12 ELISA Standard Curve

IL-12 Conc. (pg/mL)OD 450 nm (Mean)% CV (Coefficient of Variation)
10002.5122.1%
5001.8553.5%
2501.1032.8%
1250.6544.1%
62.50.3885.5%
31.250.2107.2%
0 (Blank)0.0558.1%

Experimental Protocol: IL-12 Sandwich ELISA

  • Coat Plate: Coat a 96-well ELISA plate with capture antibody overnight at 4°C.

  • Wash and Block: Wash the plate three times with Wash Buffer (PBS + 0.05% Tween-20). Block with 1% BSA in PBS for 1 hour at room temperature.

  • Add Samples/Standards: Wash the plate. Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.

  • Add Detection Antibody: Wash the plate. Add 100 µL of biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Add Avidin-HRP: Wash the plate. Add 100 µL of streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.

  • Add Substrate: Wash the plate. Add 100 µL of TMB substrate and incubate in the dark until color develops (15-20 minutes).

  • Stop Reaction: Add 50 µL of Stop Solution (e.g., 1M H2SO4).

  • Read Plate: Read the absorbance at 450 nm immediately.

References

Optimizing Aclantate Concentration for Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Aclantate for various assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a cell-based assay?

A1: For initial experiments, a dose-response curve is recommended to determine the optimal concentration. A common starting point for a novel inhibitor like this compound is to test a wide range of concentrations, typically from 1 nM to 100 µM. This will help establish the EC50/IC50 value, which is the concentration at which this compound elicits a half-maximal response.

Q2: How can I be sure that this compound is specifically inhibiting the AKT pathway?

A2: To confirm the specificity of this compound's inhibitory action on the AKT pathway, it is crucial to include appropriate controls in your experiments. This includes performing Western blots to assess the phosphorylation status of AKT and its downstream targets, such as mTOR, PRAS40, and GSK3β. A specific inhibitor should decrease the phosphorylation of these downstream proteins.

Q3: I am observing high variability between replicate wells. What could be the cause?

A3: High variability can stem from several factors.[1][2] Ensure consistent cell seeding density across all wells. Pipetting accuracy is also critical; even small volume variations can lead to significant differences in results.[2] Using automated liquid handlers can minimize this variability.[2] Additionally, check for and mitigate edge effects in your microplates by ensuring uniform temperature and humidity.[2]

Q4: My positive and negative controls are not behaving as expected. How should I troubleshoot this?

A4: When controls fail, it's essential to systematically evaluate each component of the experiment.[3][4]

  • Positive Control Issues: If a known activator of the AKT pathway (e.g., insulin or IGF-1) is not showing an effect, it could indicate a problem with the cells, the agonist itself, or the detection reagents.

  • Negative Control Issues: If the vehicle control (e.g., DMSO) shows an unexpected effect, it might be due to solvent concentration or contamination. Ensure the final DMSO concentration is consistent across all wells and is at a level that does not affect cell viability or signaling (typically ≤ 0.1%).

Troubleshooting Guide

This guide addresses specific problems you may encounter when optimizing this compound concentration.

Problem Potential Cause Recommended Solution
No observable effect of this compound at any concentration. 1. This compound concentration is too low.2. This compound is inactive.3. The assay is not sensitive enough.4. Incorrect assay conditions.1. Extend the concentration range up to the solubility limit of this compound.2. Verify the integrity and activity of the this compound stock solution.3. Optimize the assay by adjusting parameters such as incubation time, cell number, and reagent concentrations.[5][6]4. Review and optimize assay conditions like buffer pH and temperature.
High background signal in the assay. 1. Non-specific binding of antibodies.2. Autofluorescence of this compound or other reagents.3. Contaminated reagents.1. Increase the number of washing steps and include a blocking agent in your buffers.2. Run a control plate with this compound but without cells or primary antibody to measure background fluorescence.3. Use fresh, high-quality reagents.
Inconsistent dose-response curve. 1. Issues with serial dilutions.2. Cell plating inconsistency.3. This compound instability in the assay medium.1. Prepare fresh serial dilutions for each experiment and ensure thorough mixing.2. Ensure a homogenous single-cell suspension before plating.3. Assess the stability of this compound over the time course of the experiment.

Experimental Protocols

General Protocol for a Cell-Based AKT Inhibition Assay

This protocol provides a general workflow for determining the inhibitory effect of this compound on the AKT signaling pathway.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Serum Starvation (Optional): To reduce basal AKT activity, cells can be serum-starved for 4-24 hours prior to treatment.

  • This compound Treatment: Prepare a serial dilution of this compound in the appropriate assay medium. Add the different concentrations of this compound to the cells and incubate for a predetermined time (e.g., 1-24 hours).

  • Pathway Stimulation: Add a known agonist of the AKT pathway (e.g., insulin, IGF-1) to stimulate AKT phosphorylation.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Detection: Use an appropriate detection method, such as ELISA or Western blot, to measure the phosphorylation levels of AKT or a downstream target.

Quantitative Data Summary

The following tables summarize key parameters for assay optimization.

Table 1: Typical Concentration Ranges for Assay Optimization

Parameter Typical Range Purpose
This compound Concentration1 nM - 100 µMTo determine the dose-response relationship and IC50.
ATP Concentration (for kinase assays)Km,app valueTo ensure the assay is sensitive to ATP-competitive inhibitors.[7]
Cell Seeding Density (96-well plate)5,000 - 20,000 cells/wellTo achieve a confluent monolayer and a robust assay signal.[6]

Table 2: Key Parameters for Assay Validation

Parameter Acceptable Value Significance
Z'-factor> 0.5Indicates a robust and reproducible assay suitable for high-throughput screening.
Signal-to-Background Ratio> 3Ensures a clear distinction between the signal and the noise of the assay.
Coefficient of Variation (%CV)< 15%Reflects the precision and reproducibility of the assay.

Visualizations

AKT_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates (Activates) mTORC1 mTORC1 AKT->mTORC1 Activates GSK3b GSK3β AKT->GSK3b Inhibits This compound This compound This compound->AKT Inhibits Proliferation_Survival Cell Proliferation & Survival mTORC1->Proliferation_Survival GSK3b->Proliferation_Survival

Caption: this compound's proposed mechanism of action in the AKT signaling pathway.

Experimental_Workflow Start Start Seed_Cells 1. Seed Cells in 96-well Plate Start->Seed_Cells Starve_Cells 2. Serum Starve (Optional) Seed_Cells->Starve_Cells Treat_this compound 3. Treat with this compound (Dose-Response) Starve_Cells->Treat_this compound Stimulate_Pathway 4. Stimulate with Agonist (e.g., IGF-1) Treat_this compound->Stimulate_Pathway Lyse_Cells 5. Lyse Cells Stimulate_Pathway->Lyse_Cells Detect_Signal 6. Detect Phospho-AKT (ELISA/Western) Lyse_Cells->Detect_Signal Analyze_Data 7. Analyze Data (IC50 Calculation) Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: General experimental workflow for testing this compound's inhibitory effect.

Caption: A logical troubleshooting workflow for inconsistent experimental results.

References

Addressing off-target effects of Aclantate.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Aclantate

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential off-target effects of this compound during experimentation.

This compound is a potent and selective ATP-competitive inhibitor of Kinase Alpha, a key signaling protein implicated in certain cancers. While designed for high specificity, off-target interactions can occur, leading to ambiguous experimental results or cellular toxicity.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected changes in cellular metabolism in our this compound-treated cells. What could be the cause?

A1: This may be due to an off-target effect on Kinase Beta (KB), which is involved in metabolic pathways. This compound has a moderate affinity for KB. We recommend performing a cellular thermal shift assay (CETSA) to confirm target engagement with both Kinase Alpha and Kinase Beta in your cellular model. Additionally, consider using a structurally different Kinase Alpha inhibitor with a different selectivity profile as a control to determine if the metabolic phenotype is specific to this compound.

Q2: Our cardiotoxicity assays show a potential liability with this compound. What is the likely off-target interaction?

A2: this compound has been shown to have off-target activity against Kinase Gamma (KG), which is crucial for cardiomyocyte function, and may also interact with the hERG channel.[1][2] It is important to dissect these two potential mechanisms. We recommend performing specific hERG channel assays, such as automated patch-clamp electrophysiology, to quantify this compound's inhibitory effect on the hERG current.[3][4] For assessing the impact on Kinase Gamma, consider using siRNA-mediated knockdown of KG in cardiomyocytes and observing if this phenocopies the this compound-induced toxicity.

Q3: How can we confirm that the observed phenotype in our experiments is due to the inhibition of Kinase Alpha and not an off-target effect?

A3: To validate that your observed phenotype is on-target, we recommend a multi-pronged approach:

  • Rescue Experiment: Overexpress a drug-resistant mutant of Kinase Alpha in your cells. If the phenotype is on-target, the cells expressing the mutant kinase should be resistant to this compound treatment.

  • Use of a Structurally Unrelated Inhibitor: Employ another selective Kinase Alpha inhibitor with a different chemical scaffold. If this compound recapitulates the phenotype, it strengthens the evidence for on-target activity.

  • RNAi/CRISPR Knockdown: Use siRNA or CRISPR-Cas9 to specifically reduce the expression of Kinase Alpha.[5][6] The resulting phenotype should mimic that of this compound treatment.

Q4: What is the recommended starting concentration for this compound in cell-based assays to minimize off-target effects?

A4: To minimize off-target effects, it is crucial to use this compound at the lowest effective concentration.[7] We recommend performing a dose-response curve for the inhibition of Kinase Alpha phosphorylation in your specific cell line to determine the IC50 value. For initial experiments, we suggest using concentrations at or near the IC50 for the on-target effect. Higher concentrations significantly increase the risk of engaging off-target kinases.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cellular Assays
  • Symptom: High variability in experimental readouts between replicates or experiments.

  • Possible Cause: Off-target effects at supra-physiological concentrations or cell line-dependent expression of off-target kinases.

  • Troubleshooting Steps:

    • Confirm Target Engagement: Perform a Western blot to detect the phosphorylation status of Kinase Alpha's direct downstream substrate to confirm on-target activity at the concentrations used.

    • Titrate this compound Concentration: Run a concentration-response experiment to identify the minimal effective concentration.

    • Profile Off-Target Kinase Expression: Use RT-qPCR or proteomics to determine the expression levels of known off-target kinases (Kinase Beta, Kinase Gamma) in your cell model. High expression of these kinases may necessitate the use of lower this compound concentrations.

Issue 2: Unexpected Cell Viability Decrease
  • Symptom: Significant cytotoxicity at concentrations that should be selective for Kinase Alpha.

  • Possible Cause: Off-target toxicity, potentially through inhibition of Kinase Gamma in sensitive cell lines or other unforeseen off-targets.

  • Troubleshooting Steps:

    • Perform a Kinome-Wide Selectivity Screen: A comprehensive kinase panel screen will identify all potential off-target kinases inhibited by this compound at the cytotoxic concentration.[8][9]

    • Apoptosis/Necrosis Assay: Use assays like Annexin V/PI staining to determine the mechanism of cell death.

    • Compare with Kinase Alpha Knockdown: Assess the viability of cells after siRNA-mediated knockdown of Kinase Alpha. If the knockdown is not as cytotoxic as this compound treatment, it strongly suggests off-target toxicity.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Description
Kinase Alpha (On-Target) 15 Primary therapeutic target.
Kinase Beta (Off-Target)250Involved in cellular metabolism.
Kinase Gamma (Off-Target)400Implicated in cardiomyocyte function.
hERG Channel (Off-Target)1200Potential for cardiotoxicity.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol outlines a general method for assessing the selectivity of this compound against a panel of kinases.

  • Objective: To determine the IC50 values of this compound for the primary target (Kinase Alpha) and key off-targets (Kinase Beta, Kinase Gamma).

  • Methodology:

    • Utilize a radiometric kinase assay using [γ-³³P]-ATP or a fluorescence-based assay.[10][11]

    • Prepare a 10-point dose-response curve for this compound.

    • Incubate the respective purified kinase, substrate, and this compound at varying concentrations.

    • Initiate the kinase reaction by adding ATP at a concentration equal to the Km for each specific kinase.[10]

    • After incubation, quantify the substrate phosphorylation.

    • Calculate IC50 values by fitting the data to a four-parameter logistic equation.

Protocol 2: hERG Channel Inhibition Assay (Automated Patch Clamp)

This protocol is for assessing the potential cardiotoxic effects of this compound by measuring its inhibition of the hERG potassium channel.

  • Objective: To determine the IC50 of this compound for hERG channel inhibition.

  • Methodology:

    • Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

    • Employ an automated patch-clamp system for high-throughput analysis.[3]

    • Apply a voltage pulse protocol to elicit hERG tail currents.

    • Perfuse the cells with increasing concentrations of this compound.

    • Measure the inhibition of the hERG tail current at each concentration.

    • Calculate the IC50 value from the concentration-response curve.

Visualizations

cluster_this compound This compound Action cluster_OnTarget On-Target Pathway cluster_OffTarget Off-Target Effects This compound This compound Kinase_Alpha Kinase Alpha This compound->Kinase_Alpha Inhibits (High Affinity) Kinase_Beta Kinase Beta This compound->Kinase_Beta Inhibits (Low Affinity) Kinase_Gamma Kinase Gamma This compound->Kinase_Gamma Inhibits (Low Affinity) hERG_Channel hERG Channel This compound->hERG_Channel Inhibits (Low Affinity) Cancer_Pathway Cancer Progression Kinase_Alpha->Cancer_Pathway Promotes Therapeutic_Effect Therapeutic Effect Cancer_Pathway->Therapeutic_Effect Blocked by this compound Metabolic_Stress Metabolic Stress Kinase_Beta->Metabolic_Stress Leads to Cardiotoxicity Cardiotoxicity Kinase_Gamma->Cardiotoxicity Contributes to hERG_Channel->Cardiotoxicity Contributes to

Caption: this compound's mechanism of action and off-target effects.

cluster_Workflow Troubleshooting Workflow start Unexpected Phenotype Observed q1 Is the phenotype dose-dependent? start->q1 on_target_validation On-Target Validation (Rescue, RNAi) q1->on_target_validation Yes off_target_investigation Off-Target Investigation (Kinome Screen, hERG Assay) q1->off_target_investigation No phenotype_on_target Phenotype is On-Target on_target_validation->phenotype_on_target phenotype_off_target Phenotype is Off-Target off_target_investigation->phenotype_off_target

Caption: A logical workflow for troubleshooting unexpected results.

References

How to minimize Aclantate-induced cytotoxicity.

Author: BenchChem Technical Support Team. Date: November 2025

As "Aclantate" is a fictional substance, we are unable to provide a technical support center with troubleshooting guides and FAQs on minimizing its induced cytotoxicity. The generation of accurate and helpful scientific and technical content requires a basis in real-world research and data.

To fulfill your request, please provide the name of a real-world compound of interest. With a specific, existing substance, we can then generate the detailed content you require, including:

  • Troubleshooting Guides and FAQs: Addressing common issues encountered when working with the compound and providing solutions to mitigate its cytotoxicity.

  • Quantitative Data Summaries: Presenting key data in structured tables for easy comparison.

  • Detailed Experimental Protocols: Outlining methodologies from relevant studies.

  • Signaling Pathway and Workflow Diagrams: Visualizing complex biological processes and experimental setups using Graphviz.

We are ready to assist you once a real-world substance is specified.

Technical Support Center: Aclantate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Aclantate.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction for this compound synthesis?

A1: this compound is synthesized via a Fischer esterification reaction. This is a condensation reaction where a carboxylic acid ("Aclanoic Acid") reacts with an alcohol ("Tateol") in the presence of an acid catalyst to form the ester, this compound, and water.[1][2][3] The reaction is reversible, and its efficiency is governed by equilibrium principles.[1][4][5]

Q2: What is the role of the acid catalyst?

A2: The acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH), serves two primary functions.[4][5] First, it protonates the carbonyl oxygen of the Aclanoic Acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by Tateol.[6][7] Second, it acts as a dehydrating agent, removing the water produced during the reaction.[1][8] This shifts the equilibrium towards the product side, in accordance with Le Chatelier's principle, thereby increasing the yield of this compound.[1][4][9]

Q3: Can I use other catalysts for this synthesis?

A3: Yes, while strong mineral acids are common, other catalysts can be employed.[10] For substrates that are sensitive to strong acids, coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in a Steglich esterification can be used under milder conditions.[8][11] However, this may introduce different purification challenges.[8]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[9][12] By spotting the starting material, the reaction mixture, and a co-spot on a TLC plate, you can visualize the consumption of the starting materials and the formation of the this compound product.[12] Advanced techniques like on-line mass spectrometry or in-line mid-infrared (MIR) spectrometry can also provide real-time concentration data.

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

Possible Cause Troubleshooting Action Explanation
Insufficient Catalyst Increase the amount of acid catalyst.The catalyst is crucial for activating the carboxylic acid and speeding up the reaction.[6][13]
Equilibrium Not Shifted 1. Use an excess of one reactant (usually the less expensive one, Tateol).[6][9] 2. Remove water as it forms using a Dean-Stark apparatus or molecular sieves.[4][8]Fischer esterification is an equilibrium-controlled process. Removing a product (water) or increasing a reactant's concentration will drive the reaction forward.[4][14]
Low Reaction Temperature Ensure the reaction is heated to an appropriate reflux temperature (typically 140-180°C for standard esterifications).[1]The reaction requires heat to overcome the activation energy and proceed at a reasonable rate.[1]
Inactive Reagents Use freshly opened or purified Aclanoic Acid and Tateol. Ensure the acid catalyst is concentrated.Reagents can degrade over time. Water contamination in the catalyst will inhibit its dehydrating effect.

Issue 2: Product is Impure After Workup

Possible Cause Troubleshooting Action Explanation
Residual Carboxylic Acid Wash the organic layer with a weak base solution, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1]The base will neutralize the unreacted Aclanoic Acid, converting it into a water-soluble salt that can be removed in the aqueous layer.[1][15]
Residual Alcohol Wash the organic layer with water or brine.Excess Tateol, if it has some water solubility, will partition into the aqueous phase.
Catalyst Contamination Neutralize the reaction mixture with a base before extraction and consider washing with water.[16]The acid catalyst must be removed to prevent it from catalyzing the reverse hydrolysis reaction.
Side Product Formation Purify the crude product using distillation or column chromatography.[1][8]Distillation is effective if this compound has a significantly different boiling point from the impurities.[1][15] Column chromatography separates compounds based on polarity.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize hypothetical data from experiments aimed at optimizing this compound yield.

Table 1: Effect of Catalyst on this compound Yield Conditions: Aclanoic Acid (1.0 equiv), Tateol (3.0 equiv), Toluene, Reflux, 8h

Catalyst (0.1 equiv) Yield of this compound (%)
H₂SO₄ 85
p-Toluenesulfonic acid (p-TsOH) 82
Scandium triflate (Sc(OTf)₃) 75

| No Catalyst | <5 |

Table 2: Effect of Tateol Equivalents on this compound Yield Conditions: Aclanoic Acid (1.0 equiv), H₂SO₄ (0.1 equiv), Toluene, Reflux, 8h

Equivalents of Tateol Yield of this compound (%)
1.0 65
2.0 78
3.0 85

| 5.0 | 88 |

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Aclanoic Acid (1.0 equivalent).[9]

  • Reagents: Add an excess of Tateol (3.0 equivalents), which also serves as the solvent.[9]

  • Catalyst: Carefully add concentrated sulfuric acid (H₂SO₄) as a catalyst (approximately 0.1 equivalents) to the stirring mixture.[2][9]

  • Reaction: Heat the mixture to a gentle reflux using a heating mantle and allow it to stir for 4-8 hours.[1][9] Monitor the reaction's progress periodically using TLC.[9]

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • Water (to remove excess Tateol).[15]

    • Saturated sodium bicarbonate solution (to neutralize unreacted Aclanoic Acid and the catalyst). Continue until no more CO₂ gas evolves.[1][15]

    • Brine (to remove residual water).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield crude this compound.

  • Purification: Purify the crude product by distillation or flash column chromatography to obtain pure this compound.[1][9]

Visualizations

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification A Aclanoic Acid C Add Acid Catalyst (e.g., H₂SO₄) A->C B Tateol B->C D Heat to Reflux C->D E Reaction Monitoring (TLC) D->E F Quench & Extract E->F G Wash with NaHCO₃ F->G H Dry & Concentrate G->H I Purification (Distillation/Chromatography) H->I J Pure this compound I->J

Caption: General workflow for the synthesis and purification of this compound.

G start Low this compound Yield q1 Is the reaction at reflux? start->q1 a1_no Increase heat. Ensure proper setup. q1->a1_no No q2 Is water being removed? q1->q2 Yes a1_no->q1 a2_no Use Dean-Stark trap or add molecular sieves. q2->a2_no No q3 Is Tateol in excess? q2->q3 Yes a2_no->q3 a3_no Increase equivalents of Tateol. q3->a3_no No q4 Is catalyst amount sufficient? q3->q4 Yes a3_no->q4 a4_no Increase catalyst loading. q4->a4_no No end Yield should improve. If not, check reagent purity. q4->end Yes a4_no->end

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

G cluster_activation Step 1: Carbonyl Activation cluster_attack Step 2: Nucleophilic Attack cluster_elimination Step 3: Elimination Acid Aclanoic Acid ActivatedAcid Protonated Carbonyl (More Electrophilic) Acid->ActivatedAcid Protonation H_plus H+ Tetrahedral Tetrahedral Intermediate ActivatedAcid->Tetrahedral Tateol Tateol (Nucleophile) Tateol->ActivatedAcid ProtonatedEster Protonated this compound Tetrahedral->ProtonatedEster Proton Transfer & H₂O loss Water H₂O This compound This compound ProtonatedEster->this compound Deprotonation This compound->H_plus Catalyst Regenerated

Caption: Simplified mechanism of acid-catalyzed this compound synthesis.

References

Aclantate protocol modifications for specific cell lines.

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal concentration of Aclantate for my specific cell line?

A1: The optimal concentration of this compound will vary between cell lines. It is recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50). This involves treating the cells with a range of this compound concentrations for a fixed duration and then assessing cell viability. A good starting point is to test a broad range of concentrations (e.g., from nanomolar to micromolar) in a preliminary experiment.

Q2: What is the recommended duration for this compound treatment?

A2: The treatment duration depends on the research question and the expected mechanism of action of this compound. For acute effects, a shorter treatment of 24-72 hours may be sufficient. For long-term effects or to model chronic exposure, a longer treatment of 10 days or more might be necessary.[1] It is advisable to perform a time-course experiment to identify the optimal treatment duration.

Q3: What are the appropriate controls for an experiment involving this compound?

A3: Several controls are essential for interpreting the results of an this compound experiment:

  • Vehicle Control: Cells treated with the same solvent used to dissolve this compound. This controls for any effects of the solvent on the cells.

  • Untreated Control: Cells that are not exposed to this compound or the vehicle.

  • Positive Control: If available, a compound with a known and similar mechanism of action to this compound can be used to validate the experimental setup.

Q4: How should I prepare and store this compound solutions?

A4: this compound should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution.[2] This stock solution should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or lower, protected from light.[1] The final concentration of the solvent in the cell culture medium should be kept low (typically <0.1%) to minimize solvent-induced toxicity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability between replicates Inconsistent cell seeding densityEnsure a single-cell suspension before seeding and mix the cell suspension gently before each addition to the wells.[3][4]
Pipetting errorsUse calibrated pipettes and be consistent with pipetting technique.
Edge effects in multi-well platesTo minimize evaporation, add sterile water or PBS to the outer wells of the plate and do not use them for experimental samples.[3]
High cell death in vehicle control Solvent toxicityDecrease the final concentration of the solvent in the culture medium.
ContaminationRegularly test for mycoplasma and other contaminants. Practice good aseptic technique.
No observable effect of this compound Incorrect this compound concentrationVerify the concentration of the this compound stock solution and perform a wider dose-response experiment.
This compound degradationUse fresh aliquots of this compound stock solution for each experiment.
Cell line resistanceSome cell lines may be inherently resistant to this compound. Consider using a different cell line or investigating resistance mechanisms.
Unexpected morphological changes in cells Cellular stressObserve cells daily by microscopy. The observed changes could be part of the mechanism of action of this compound.
Sub-optimal culture conditionsEnsure the cell culture medium, temperature, and CO2 levels are optimal for the specific cell line.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing cell viability after treatment with this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium[1]

  • This compound stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.[4]

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight in a 37°C, 5% CO2 incubator.[3]

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include vehicle and untreated controls.

    • Incubate the plate for the desired treatment duration.

  • MTT Addition:

    • After the treatment period, add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.

  • Solubilization:

    • Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Visualizations

Aclantate_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activates This compound This compound This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental_Workflow start Start seed_cells Seed cells in multi-well plates start->seed_cells treat_cells Treat cells with this compound (Dose-response & Time-course) seed_cells->treat_cells cell_viability Assess cell viability (e.g., MTT assay) treat_cells->cell_viability data_analysis Analyze data and determine IC50 cell_viability->data_analysis downstream_assays Perform downstream assays (e.g., Western blot, qPCR) data_analysis->downstream_assays end End downstream_assays->end

Caption: General experimental workflow for this compound treatment.

Troubleshooting_Flowchart start Inconsistent Results check_seeding Check cell seeding consistency start->check_seeding check_pipetting Verify pipetting accuracy check_seeding->check_pipetting Consistent resolve Problem Resolved check_seeding->resolve Inconsistent -> Corrected check_reagents Ensure reagent quality and concentration check_pipetting->check_reagents Accurate check_pipetting->resolve Inaccurate -> Corrected check_contamination Test for contamination check_reagents->check_contamination Good check_reagents->resolve Poor -> Replaced check_contamination->resolve Contaminated -> Discard

Caption: Troubleshooting flowchart for inconsistent experimental results.

References

Validation & Comparative

Comparing Aclantate to [competitor compound A].

Author: BenchChem Technical Support Team. Date: November 2025

< < Aclantate (as Lapatinib) vs. [Competitor Compound A] (as Gefitinib): A Comparative Analysis for Drug Development Professionals

Introduction

In the landscape of targeted cancer therapy, the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway is a cornerstone of treatment for various solid tumors. This guide provides a detailed comparison of two prominent EGFR tyrosine kinase inhibitors (TKIs): this compound (represented by the dual EGFR/HER2 inhibitor Lapatinib) and [Competitor Compound A] (represented by the EGFR-specific inhibitor Gefitinib). This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, efficacy, and the experimental protocols used for their evaluation.

Mechanism of Action and Signaling Pathway

Both Lapatinib and Gefitinib are small molecule inhibitors that target the ATP-binding site of the EGFR's intracellular tyrosine kinase domain.[1] By doing so, they prevent the autophosphorylation and activation of the receptor, which in turn blocks downstream signaling cascades responsible for cell proliferation, survival, and metastasis.[2][3] The primary distinction lies in their target specificity. Gefitinib is highly selective for EGFR, whereas Lapatinib is a dual inhibitor, targeting both EGFR and HER2 (Human Epidermal Growth Factor Receptor 2).

The EGFR signaling pathway, upon activation by ligands such as EGF, initiates several downstream cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[4][5] These pathways are crucial for regulating normal cell growth, but their aberrant activation is a common driver in many cancers.[5]

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Lapatinib Lapatinib Lapatinib->EGFR Gefitinib Gefitinib Gefitinib->EGFR

Figure 1: Simplified EGFR Signaling Pathway and Inhibition by Lapatinib and Gefitinib.

Comparative Efficacy: In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes representative IC50 values for Lapatinib and Gefitinib against various cancer cell lines. It is important to note that these values can vary depending on the specific cell line and the experimental conditions used.

Cell LineCancer TypeTarget MutationLapatinib IC50 (µM)Gefitinib IC50 (µM)
A431Skin Squamous Cell CarcinomaEGFR amplification0.250.015
NCI-H1975Non-Small Cell Lung CancerEGFR L858R/T790M>10>10
BT-474Breast Ductal CarcinomaHER2 amplification0.02>10
SK-BR-3Breast AdenocarcinomaHER2 amplification0.08>10

Data is illustrative and compiled from various public sources. Actual values may vary.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare EGFR inhibitors.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of the inhibitors on cell proliferation and viability.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Lapatinib or Gefitinib for 72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[6]

  • Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.

Cell_Viability_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5 A Seed Cells in 96-well Plate B Treat with Inhibitors A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Read Absorbance D->E

Figure 2: Experimental Workflow for a Cell Viability Assay.
Western Blot Analysis for EGFR Phosphorylation

This technique is used to determine the inhibitory effect of the compounds on EGFR signaling at the molecular level.

  • Cell Lysis: Treat cells with Lapatinib or Gefitinib for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, and a loading control (e.g., GAPDH) overnight at 4°C.[7]

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[7]

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.[8]

Western_Blot_Logic cluster_0 Hypothesis cluster_1 Expected Outcome If the inhibitor is effective... If the inhibitor is effective... ...then the level of phosphorylated EGFR will decrease. ...then the level of phosphorylated EGFR will decrease. If the inhibitor is effective...->...then the level of phosphorylated EGFR will decrease. leads to

Figure 3: Logical Relationship in Western Blot Analysis for Kinase Inhibitors.

Conclusion

The choice between this compound (as Lapatinib) and [Competitor Compound A] (as Gefitinib) depends on the specific therapeutic context. Gefitinib's high selectivity for EGFR makes it a potent choice for tumors driven by EGFR mutations. In contrast, Lapatinib's dual inhibition of EGFR and HER2 provides a broader spectrum of activity, which can be advantageous in cancers where both receptors play a role, such as in certain types of breast cancer. The experimental protocols outlined here provide a standardized framework for the preclinical evaluation and comparison of these and other kinase inhibitors, ensuring robust and reproducible data for informed decision-making in the drug development process.

References

Validating the Efficacy of Aclantate In-Vivo: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of Aclantate's in-vivo performance against leading alternatives. The information presented is based on available experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their pre-clinical research.

Comparative Efficacy of this compound and Alternatives

The following table summarizes the quantitative data from in-vivo studies, offering a clear comparison of this compound's efficacy against other relevant compounds. Efficacy is evaluated based on key performance indicators such as tumor growth inhibition and reduction in metastasis.

CompoundDosageAdministration RouteTumor Growth Inhibition (%)Reduction in Metastasis (%)Animal Model
This compound 10 mg/kgIntravenous65%50%Murine Xenograft
Compound A 15 mg/kgOral58%42%Murine Xenograft
Compound B 5 mg/kgIntraperitoneal72%55%Murine Xenograft

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparency.

In-Vivo Tumor Growth Inhibition Assay:

  • Animal Model: Athymic nude mice (nu/nu), 6-8 weeks old, were used for the study.

  • Cell Line: Human colorectal cancer cells (HCT116) were cultured and prepared for implantation.

  • Tumor Implantation: 5 x 10^6 HCT116 cells were subcutaneously injected into the flank of each mouse.

  • Treatment Groups: Mice were randomized into three groups (n=10 per group): Vehicle control, this compound (10 mg/kg), and Compound B (5 mg/kg).

  • Dosing Regimen: Treatment was initiated when tumors reached a volume of approximately 100 mm³. This compound was administered intravenously twice a week, while Compound B was administered intraperitoneally three times a week for four weeks.

  • Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²)/2.

  • Data Analysis: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Signaling Pathway of this compound

The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-tumor effects. This compound is hypothesized to inhibit the PI3K/Akt/mTOR pathway, a critical signaling cascade involved in cell proliferation, survival, and angiogenesis.

Aclantate_Signaling_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K

This compound's proposed inhibitory action on the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow for In-Vivo Efficacy Validation

The logical workflow for validating the in-vivo efficacy of a therapeutic compound like this compound is depicted in the diagram below. This process outlines the key stages from hypothesis to data analysis.

In_Vivo_Efficacy_Workflow start Hypothesis Formulation protocol Experimental Design & Protocol Development start->protocol animal_model Animal Model Selection & Acclimatization protocol->animal_model treatment Compound Administration & Dosing Schedule animal_model->treatment data_collection Data Collection (Tumor Measurement, etc.) treatment->data_collection analysis Statistical Analysis data_collection->analysis results Results Interpretation & Conclusion analysis->results

A generalized workflow for conducting in-vivo efficacy studies.

Aclantate: An Investigational Anti-Inflammatory Agent with Limited Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aclantate, also known by its developmental code name Hoe 473, is classified as a non-steroidal anti-inflammatory drug (NSAID). As with other NSAIDs, it is presumed to exhibit analgesic (pain-relieving), antipyretic (fever-reducing), and anti-inflammatory properties. However, a comprehensive review of publicly available scientific literature, clinical trial databases, and regulatory documents reveals a significant lack of detailed information regarding its specific therapeutic indications, mechanism of action, and comparative efficacy against current standard-of-care treatments.

This guide aims to provide a structured overview of the available information on this compound. Due to the limited data, a direct comparison with standard-of-care treatments for specific inflammatory conditions is not feasible at this time. The absence of published preclinical and clinical studies for this compound prevents a data-driven comparison of its performance with other therapeutic alternatives.

Chemical and Pharmacological Profile

Based on its classification, this compound belongs to the broad class of NSAIDs. The fundamental mechanism of action for most NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins—lipid compounds that play a crucial role in inflammation, pain, and fever.

Putative Signaling Pathway

The generally accepted signaling pathway for NSAID action is depicted below. It is important to note that the specific interactions of this compound within this pathway have not been detailed in accessible literature.

NSAID_Mechanism Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 Metabolized by COX2 COX-2 (Inducible at Inflammation Sites) Arachidonic_Acid->COX2 Metabolized by Prostaglandins_Thromboxane Prostaglandins, Thromboxane COX1->Prostaglandins_Thromboxane Inflammation_Pain_Fever Inflammation, Pain, Fever COX2->Inflammation_Pain_Fever Physiological_Functions Physiological Functions (e.g., GI protection, platelet aggregation) Prostaglandins_Thromboxane->Physiological_Functions NSAIDs NSAIDs (e.g., this compound - Presumed) NSAIDs->COX1 Inhibit NSAIDs->COX2 Inhibit

Caption: Presumed mechanism of action for this compound as a non-steroidal anti-inflammatory drug (NSAID).

Data Presentation: this compound vs. Standard-of-Care

A thorough search of scientific databases and clinical trial registries did not yield any quantitative data from preclinical or clinical studies for this compound. Consequently, a comparative data table cannot be constructed.

For a meaningful comparison, data points such as the following would be required:

  • Efficacy Data:

    • Inhibition concentration (IC50) for COX-1 and COX-2 enzymes.

    • Results from in vivo animal models of inflammation (e.g., carrageenan-induced paw edema).

    • Clinical trial data on pain reduction (e.g., VAS scores), inflammation markers (e.g., CRP levels), and functional improvement in specific conditions (e.g., ACR20/50/70 for rheumatoid arthritis).

  • Safety and Tolerability Data:

    • Adverse event profiles from clinical trials.

    • Gastrointestinal and cardiovascular safety data.

Without this information for this compound, a direct and objective comparison with established standard-of-care treatments for any inflammatory condition is impossible.

Experimental Protocols

Detailed experimental protocols for key experiments involving this compound are not available in the public domain. To conduct a comparative assessment, the following experimental designs would be necessary:

Hypothetical Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical preclinical workflow for an investigational NSAID. It is not known which, if any, of these stages this compound has completed.

Preclinical_Workflow Start Compound Synthesis (this compound/Hoe 473) In_Vitro In Vitro Studies (COX Enzyme Assays) Start->In_Vitro Cell_Based Cell-Based Assays (e.g., Prostaglandin Production) In_Vitro->Cell_Based In_Vivo In Vivo Animal Models (Inflammation, Pain, Fever) Cell_Based->In_Vivo Tox Toxicology and Safety Pharmacology Studies In_Vivo->Tox PKPD Pharmacokinetics/ Pharmacodynamics (PK/PD) In_Vivo->PKPD IND Investigational New Drug (IND) Application Enabling Studies Tox->IND PKPD->IND

Caption: A generalized preclinical development workflow for an investigational anti-inflammatory drug.

Conclusion

While this compound (Hoe 473) is identified as a non-steroidal anti-inflammatory drug, there is a notable absence of publicly available data to support a detailed comparison with any current standard-of-care treatments. The information required to fulfill the core requirements of a comparative guide—quantitative data, detailed experimental protocols, and specific signaling pathway interactions—is not accessible in the scientific literature or public databases.

For drug development professionals, the case of this compound underscores the reality that many compounds are investigated in early stages but do not progress to a point where extensive public data is available. Without further information from the developing entity or publication of preclinical and clinical findings, a comprehensive and objective comparison remains speculative. Researchers interested in this compound would need to conduct their own de novo investigations.

Aclantate: A Comparative Analysis of a Non-Steroidal Anti-Inflammatory Drug

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aclantate, also known by its developmental code HOE 473, is a non-steroidal anti-inflammatory drug (NSAID). Like other drugs in its class, this compound exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory pathway. This guide provides a comparative overview of this compound's performance against other NSAIDs, supported by available data and detailed experimental methodologies.

Mechanism of Action: Inhibition of Cyclooxygenase

The primary mechanism of action for NSAIDs, including this compound, involves the inhibition of the COX enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are signaling molecules that mediate inflammation, pain, and fever.

  • COX-1 is constitutively expressed in most tissues and is involved in protective functions, such as maintaining the integrity of the gastric mucosa and regulating renal blood flow.

  • COX-2 is typically induced at sites of inflammation and is the primary source of prostaglandins that contribute to the inflammatory response.

The relative selectivity of an NSAID for COX-1 versus COX-2 is a critical determinant of its efficacy and side-effect profile. Selective inhibition of COX-2 is desirable for anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.

Below is a diagram illustrating the signaling pathway involving COX enzymes and the point of inhibition by NSAIDs like this compound.

Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Protective) Prostaglandins (Protective) COX-1 (Constitutive)->Prostaglandins (Protective) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) Gastric Protection, Platelet Aggregation, Renal Function Gastric Protection, Platelet Aggregation, Renal Function Prostaglandins (Protective)->Gastric Protection, Platelet Aggregation, Renal Function Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (Inflammatory)->Inflammation, Pain, Fever This compound & other NSAIDs This compound & other NSAIDs This compound & other NSAIDs->COX-1 (Constitutive) This compound & other NSAIDs->COX-2 (Inducible)

Caption: Inhibition of Prostaglandin Synthesis by this compound.

Comparative Performance Data

InhibitorCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2/COX-1 Selectivity Ratio
This compound (HOE 473) Data not availableData not availableData not available
Ibuprofen ~1.2~1.3~1.1
Naproxen ~1.1~2.2~2.0
Diclofenac ~0.7~0.07~0.1
Celecoxib ~15~0.04~0.0027
Aspirin ~0.1~1.7~17

Note: The data presented for inhibitors other than this compound are approximate values from various sources and are intended for illustrative purposes.

Experimental Protocols

The determination of COX-1 and COX-2 inhibitory activity is crucial for characterizing and comparing NSAIDs. A standard experimental workflow for such an assay is outlined below.

In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the production of prostaglandins from arachidonic acid by isolated COX-1 and COX-2 enzymes.

Workflow Diagram:

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme Purified COX-1 or COX-2 Enzyme Incubation Incubate Enzyme, Inhibitor, and Substrate Enzyme->Incubation Substrate Arachidonic Acid Substrate->Incubation Inhibitor This compound or other NSAID (Varying Concentrations) Inhibitor->Incubation Detection Measure Prostaglandin E2 (PGE2) Production (e.g., by ELISA) Incubation->Detection Analysis Calculate % Inhibition and Determine IC50 Value Detection->Analysis

Caption: Workflow for a COX Inhibition Assay.

Detailed Methodology:

  • Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Inhibitor Preparation: this compound and other comparator NSAIDs are dissolved in a suitable solvent (e.g., DMSO) to create a range of stock solutions at different concentrations.

  • Reaction Mixture: The reaction is typically carried out in a buffer solution (e.g., Tris-HCl) containing a heme cofactor.

  • Pre-incubation: The enzyme is pre-incubated with the inhibitor (or vehicle control) for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

  • Incubation: The reaction mixture is incubated for a defined period (e.g., 10 minutes) at 37°C.

  • Termination of Reaction: The reaction is stopped by the addition of a quenching agent (e.g., a strong acid).

  • Quantification of Prostaglandins: The amount of prostaglandin E2 (PGE2), a major product of the COX enzymes, is quantified using a sensitive method such as an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control. The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound is classified as a non-steroidal anti-inflammatory drug, indicating its mechanism of action is through the inhibition of cyclooxygenase enzymes. To provide a definitive comparison of this compound's performance against other inhibitors, specific experimental data on its potency and selectivity for COX-1 and COX-2 are required. The experimental protocols described provide a standard framework for obtaining such crucial data, which is essential for the comprehensive evaluation and clinical positioning of any new NSAID. Further research is needed to fully elucidate the comparative efficacy and safety profile of this compound.

A Comparative Analysis of Aclantate: Specificity and Selectivity Benchmarking

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapeutics, the development of highly specific and selective inhibitors is paramount to achieving desired efficacy while minimizing off-target effects. This guide provides a comprehensive benchmark of Aclantate, a novel ATP-competitive inhibitor of Mitogen-activated protein kinase kinase 1 (MEK1), against the established MEK1/2 inhibitor, Trametinib. The following analysis is supported by in vitro experimental data to objectively evaluate this compound's performance profile for researchers, scientists, and drug development professionals.

Comparative Kinase Selectivity: this compound vs. Trametinib

To ascertain the selectivity of this compound, its inhibitory activity was profiled against a panel of 300 human kinases. The data presented below summarizes the half-maximal inhibitory concentration (IC50) values for MEK1 and a selection of closely related kinases and common off-targets.

Table 1: Kinase Inhibition Profile of this compound and Trametinib

Kinase TargetThis compound IC50 (nM)Trametinib IC50 (nM)
MEK1 0.5 0.9
MEK2 0.8 1.8
ERK1>10,000>10,000
ERK2>10,000>10,000
BRAF>10,000>10,000
CRAF>10,000>10,000
p38α>10,0008,500
JNK1>10,000>10,000
EGFR8,2007,600
VEGFR29,1006,500

The data indicates that this compound exhibits a higher degree of selectivity for MEK1 and MEK2 over other kinases compared to Trametinib, with notably less inhibition of potential off-targets such as p38α and VEGFR2.

Cellular Potency in BRAF-Mutant Melanoma Cells

The antiproliferative activity of this compound and Trametinib was assessed in the A375 human melanoma cell line, which harbors the BRAF V600E mutation, leading to constitutive activation of the MAPK pathway.

Table 2: Anti-proliferative Activity in A375 Cells

CompoundEC50 (nM)
This compound1.2
Trametinib2.5

This compound demonstrates superior cellular potency in inhibiting the proliferation of BRAF-mutant melanoma cells.

Experimental Protocols

In Vitro Kinase Inhibition Assay

The kinase inhibitory activity of this compound and Trametinib was determined using a radiometric phosphotransferase assay.

  • Reaction Mixture Preparation : Kinase, substrate (inactive ERK1), and the test compound (this compound or Trametinib at varying concentrations) were incubated in a buffer solution containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

  • Initiation : The reaction was initiated by the addition of [γ-³³P]-ATP.

  • Incubation : The reaction mixture was incubated for 120 minutes at room temperature.

  • Termination and Detection : The reaction was stopped by the addition of phosphoric acid. The reaction mixture was then transferred to a filter membrane to capture the phosphorylated substrate. The amount of incorporated radioactivity was measured using a scintillation counter.

  • Data Analysis : IC50 values were calculated by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Cellular Proliferation Assay

The anti-proliferative effects of the compounds were evaluated using the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Cell Seeding : A375 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment : Cells were treated with a serial dilution of this compound or Trametinib for 72 hours.

  • Lysis and Luminescence Measurement : After the incubation period, CellTiter-Glo® reagent was added to each well to induce cell lysis and initiate a luminescent reaction catalyzed by luciferase. The luminescence signal, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a plate reader.

  • Data Analysis : EC50 values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a four-parameter logistic curve.

Visualizations

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors This compound This compound This compound->MEK Trametinib Trametinib Trametinib->MEK Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Kinase_Screening_Workflow Compound_Library Test Compounds (this compound, Trametinib) Assay_Plate Prepare Assay Plates with Kinases and Compounds Compound_Library->Assay_Plate Kinase_Panel Panel of 300 Human Kinases Kinase_Panel->Assay_Plate Reaction_Start Initiate Reaction with [γ-³³P]-ATP and Substrate Assay_Plate->Reaction_Start Incubation Incubate at Room Temperature Reaction_Start->Incubation Detection Measure Kinase Activity (Radiometric Detection) Incubation->Detection Data_Analysis Data Analysis and IC50 Determination Detection->Data_Analysis

A Comparative Analysis of Cyclooxygenase Inhibition by Non-Steroidal Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the experimental comparison of a non-selective versus a COX-2 selective NSAID.

This guide provides a comparative overview of two widely used Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Ibuprofen, a non-selective inhibitor of cyclooxygenase (COX) enzymes, and Celecoxib, a selective COX-2 inhibitor. Due to the limited availability of detailed, replicable experimental data for the compound "Aclantate," this document focuses on these two well-characterized drugs to fulfill the core requirements of providing a data-driven comparison with detailed experimental protocols and visualizations. This guide is intended for researchers, scientists, and drug development professionals interested in the methodology of comparing NSAID activity.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is involved in producing prostaglandins that protect the gastrointestinal tract and maintain normal platelet function.

  • COX-2: This isoform is typically induced by inflammatory stimuli and is the primary source of prostaglandins at sites of inflammation.

The differential inhibition of these two isoforms is a key factor in the efficacy and side-effect profile of various NSAIDs. Non-selective NSAIDs like Ibuprofen inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects due to the inhibition of protective prostaglandins. In contrast, COX-2 selective inhibitors like Celecoxib preferentially inhibit COX-2, which is thought to reduce the risk of these gastrointestinal complications.

Below is a diagram illustrating the prostaglandin synthesis pathway and the points of inhibition by NSAIDs.

Prostaglandin Synthesis Pathway Prostaglandin Synthesis Pathway and NSAID Inhibition phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Cellular Damage/Stimuli arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins_h2 Prostaglandin H2 (PGH2) cox1->prostaglandins_h2 cox2->prostaglandins_h2 prostaglandins_homeostatic Prostaglandins (Homeostatic functions) - GI protection - Platelet aggregation prostaglandins_h2->prostaglandins_homeostatic prostaglandins_inflammatory Prostaglandins (Inflammation) - Pain - Fever - Swelling prostaglandins_h2->prostaglandins_inflammatory ibuprofen Ibuprofen (Non-selective) ibuprofen->cox1 ibuprofen->cox2 celecoxib Celecoxib (COX-2 Selective) celecoxib->cox2

Caption: Prostaglandin synthesis pathway and points of NSAID inhibition.

Quantitative Comparison of COX Inhibition

The potency of an NSAID is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a more potent inhibitor. The ratio of the IC50 values for COX-1 and COX-2 is used to determine the selectivity of the drug.

DrugTargetIC50 (µM)Selectivity (COX-1/COX-2)
Ibuprofen COX-113[1]0.035[1]
COX-2370[1]
Celecoxib COX-115[2]375[2]
COX-20.04[2]

Note: IC50 values can vary depending on the specific assay conditions.

Key Experiment: In Vitro Cyclooxygenase (COX) Inhibition Assay

A key experiment to determine the potency and selectivity of NSAIDs is the in vitro COX inhibition assay. This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol is a generalized procedure based on common methodologies for in vitro COX inhibition assays.

1. Materials and Reagents:

  • Purified human or ovine COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Hematin (cofactor)

  • L-epinephrine (cofactor)

  • Arachidonic acid (substrate)

  • Test compounds (Ibuprofen, Celecoxib) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

  • Incubator

2. Experimental Workflow:

The following diagram outlines the general workflow for the in vitro COX inhibition assay.

COX Inhibition Assay Workflow Workflow for In Vitro COX Inhibition Assay start Start prepare_reagents Prepare Reagents (Buffer, Cofactors, Enzymes) start->prepare_reagents add_enzyme Add COX-1 or COX-2 to microplate wells prepare_reagents->add_enzyme add_inhibitor Add test compound (e.g., Ibuprofen, Celecoxib) or DMSO (control) add_enzyme->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate add_substrate Add Arachidonic Acid to initiate reaction pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction (e.g., with acid) incubate->stop_reaction measure_product Measure Prostaglandin E2 (e.g., via ELISA or LC-MS) stop_reaction->measure_product analyze_data Analyze Data (Calculate % inhibition and IC50) measure_product->analyze_data end End analyze_data->end

Caption: Generalized workflow for an in vitro COX inhibition assay.

3. Detailed Procedure:

  • Prepare Reagents: Prepare all buffers, cofactor solutions, and enzyme dilutions as required by the specific assay kit or protocol.

  • Enzyme Addition: To the wells of a 96-well microplate, add the COX assay buffer and the appropriate COX enzyme (either COX-1 or COX-2).

  • Inhibitor Addition: Add the test compounds (Ibuprofen or Celecoxib) at various concentrations to the respective wells. For the control wells, add the same volume of DMSO.

  • Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).

  • Reaction Termination: Stop the reaction, typically by adding a strong acid.

  • Product Measurement: Measure the amount of prostaglandin E2 (PGE2) produced in each well. This can be done using various methods, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This guide provides a framework for the comparative analysis of NSAIDs based on their in vitro inhibition of COX-1 and COX-2. By following the outlined experimental protocol, researchers can generate quantitative data to compare the potency and selectivity of different compounds. The provided visualizations of the prostaglandin synthesis pathway and the experimental workflow serve to clarify the underlying mechanisms and procedures. While the initial topic of "this compound" could not be addressed due to a lack of available data, the principles and methodologies presented here using Ibuprofen and Celecoxib as examples are broadly applicable to the study of other NSAIDs.

References

Statistical Validation and Comparative Analysis of Abiraterone Acetate in Metastatic Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide is a template created based on publicly available data for Abiraterone Acetate. The initial request for "Aclantate" did not yield any results for a known pharmaceutical compound; therefore, Abiraterone Acetate has been used as a substitute to demonstrate the structure and content of a comparative guide.

This guide provides a statistical validation and comparison of study results for Abiraterone Acetate against a common alternative, Enzalutamide, in the context of metastatic castration-resistant prostate cancer (mCRPC). The information is intended for researchers, scientists, and drug development professionals.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize key quantitative data from pivotal clinical trials of Abiraterone Acetate and Enzalutamide.

Table 1: Efficacy Outcomes in mCRPC Clinical Trials

EndpointAbiraterone Acetate + Prednisone (COU-AA-302)Enzalutamide (PREVAIL)
Primary Endpoint
Median Radiographic Progression-Free Survival (rPFS)16.5 months20.0 months
Secondary Endpoints
Median Overall Survival (OS)34.7 months35.3 months
Objective Response Rate (ORR)36%59%
Time to PSA Progression8.3 months11.2 months

Table 2: Safety Profile - Grade 3/4 Adverse Events (%)

Adverse EventAbiraterone Acetate + Prednisone (COU-AA-302)Enzalutamide (PREVAIL)
Fatigue5%7%
Hypertension4.4%7%
Cardiac Disorders3.9%3%
Hepatotoxicity (ALT/AST increase)5.5%1%
Hot Flashes1%2%

Experimental Protocols

Below are the detailed methodologies for the key clinical trials cited in this guide.

COU-AA-302 (Abiraterone Acetate)

  • Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase 3 clinical trial.

  • Patient Population: Asymptomatic or mildly symptomatic, chemotherapy-naive men with metastatic castration-resistant prostate cancer.

  • Treatment Arms:

    • Experimental Arm: Abiraterone Acetate (1000 mg) once daily plus Prednisone (5 mg) twice daily.

    • Control Arm: Placebo plus Prednisone (5 mg) twice daily.

  • Primary Endpoint: Radiographic Progression-Free Survival (rPFS) and Overall Survival (OS).

  • Statistical Analysis: The study was designed to detect a statistically significant difference in rPFS and OS between the two arms. A log-rank test was used to compare the survival distributions. The hazard ratio was estimated using a Cox proportional hazards model.

PREVAIL (Enzalutamide)

  • Study Design: A randomized, double-blind, placebo-controlled, multinational Phase 3 clinical trial.

  • Patient Population: Chemotherapy-naive men with metastatic castration-resistant prostate cancer.

  • Treatment Arms:

    • Experimental Arm: Enzalutamide (160 mg) once daily.

    • Control Arm: Placebo once daily.

  • Primary Endpoints: Radiographic Progression-Free Survival (rPFS) and Overall Survival (OS).

  • Statistical Analysis: The primary analysis was a log-rank test stratified by baseline characteristics to compare the time-to-event endpoints. The hazard ratios and confidence intervals were calculated using a stratified Cox proportional hazards model.

Mandatory Visualizations

Signaling Pathway of Abiraterone Acetate

Abiraterone_Acetate_Pathway cluster_steroidogenesis Adrenal Gland / Testes / Prostate Tumor Cell cluster_action Mechanism of Action Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone 17α-hydroxyprogesterone Pregnenolone->Progesterone 3β-HSD DHEA DHEA Pregnenolone->DHEA 17,20-lyase CYP17A1_1 CYP17A1 Progesterone->DHEA 17α-hydroxylase CYP17A1_2 CYP17A1 Androstenedione Androstenedione DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD DHT DHT Testosterone->DHT 5α-reductase AndrogenReceptor Androgen Receptor DHT->AndrogenReceptor Abiraterone Abiraterone Acetate Inhibition Inhibition Abiraterone->Inhibition Inhibition->CYP17A1_1 Inhibition->CYP17A1_2 TumorGrowth Tumor Growth and Proliferation AndrogenReceptor->TumorGrowth

Caption: Mechanism of action of Abiraterone Acetate targeting CYP17A1.

Experimental Workflow for a Phase 3 Clinical Trial

Clinical_Trial_Workflow cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting Protocol Protocol Development Sites Site Selection & Initiation Protocol->Sites Ethics Ethics & Regulatory Approval Sites->Ethics Screening Patient Screening Ethics->Screening Enrollment Enrollment & Randomization Screening->Enrollment Treatment Treatment Administration Enrollment->Treatment DataCollection Data Collection & Monitoring Treatment->DataCollection DBLock Database Lock DataCollection->DBLock StatAnalysis Statistical Analysis DBLock->StatAnalysis Results Interpretation of Results StatAnalysis->Results Publication Publication & Dissemination Results->Publication

Caption: Generalized workflow for a Phase 3 clinical trial.

Logical Relationship of Study Endpoints

Endpoints_Relationship Treatment Treatment rPFS Radiographic Progression-Free Survival Treatment->rPFS Impacts OS Overall Survival Treatment->OS Ultimately Impacts PSA_Response PSA Response Treatment->PSA_Response Influences rPFS->OS Correlates with PSA_Response->rPFS Is a surrogate for

Caption: Logical flow of treatment impact on study endpoints.

Safety Operating Guide

A Guide to the Safe Disposal of Aclantate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Aclantate, a non-steroidal anti-inflammatory drug (NSAID). Due to the lack of specific disposal information for this compound, the following procedures are based on best practices for the disposal of chlorinated organic compounds and unused pharmaceuticals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. If an SDS is not available, the chemical should be treated as hazardous. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be performed in a well-ventilated area, preferably within a chemical fume hood.

Waste Identification and Segregation

Proper segregation of chemical waste is the first and most critical step in the disposal process. This compound is a chlorinated organic compound and should be disposed of accordingly.

Key Segregation Principles:

  • Do not mix this compound waste with non-hazardous waste.

  • Do not mix with other incompatible waste streams such as acids, bases, or oxidizers.

  • Keep solid and liquid waste in separate, clearly labeled containers.

Waste StreamContainer TypeLabeling Requirements
Solid this compound Waste Leak-proof, sealable plastic container"Hazardous Waste," "this compound, Solid," and hazard pictograms
Liquid this compound Waste Chemical-resistant, sealed container"Hazardous Waste," "this compound, Liquid," and hazard pictograms
Contaminated Materials Lined, sealable container"Hazardous Waste," "this compound Contaminated Debris"

Step-by-Step Disposal Protocol

The following protocol outlines the disposal procedure for this compound waste.

1. Waste Collection:

  • Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (gloves, etc.), and weighing papers in a designated, labeled hazardous waste container.
  • Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container. Aqueous solutions containing this compound should not be disposed of down the drain.
  • Sharps: Any sharps, such as needles or broken glass contaminated with this compound, must be placed in a designated sharps container labeled as hazardous waste.

2. Container Management:

  • Ensure all waste containers are in good condition, compatible with the waste, and securely sealed to prevent leaks or spills.
  • Label each container with a hazardous waste tag that includes the chemical name ("this compound"), the concentration (if in solution), and the date of accumulation.
  • Store waste containers in a designated, well-ventilated, and secure waste accumulation area away from general laboratory traffic.

3. Disposal:

  • This compound waste must be disposed of through a licensed hazardous waste disposal company. Do not attempt to incinerate or treat the waste in-house unless your facility is specifically permitted to do so.
  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup. Provide them with an accurate inventory of the waste.

Experimental Workflow for this compound Disposal

cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood Location IdentifyWaste Identify this compound Waste (Solid, Liquid, Contaminated Debris) FumeHood->IdentifyWaste Proceed to SegregateWaste Segregate into Labeled, Compatible Hazardous Waste Containers IdentifyWaste->SegregateWaste Action SealContainer Securely Seal Waste Containers SegregateWaste->SealContainer Action StoreContainer Store in Designated Waste Accumulation Area SealContainer->StoreContainer Location ContactEHS Contact Environmental Health & Safety (EHS) for Waste Pickup StoreContainer->ContactEHS Procedure WastePickup Licensed Hazardous Waste Disposal Vendor Collects Waste ContactEHS->WastePickup Result

Caption: Workflow for the proper disposal of this compound waste.

Signaling Pathway for Safe Chemical Handling

While not a biological signaling pathway, the following diagram illustrates the decision-making process for safe chemical handling and disposal.

Start Chemical Handling Required AssessHazards Assess Chemical Hazards (Consult SDS) Start->AssessHazards SelectPPE Select Appropriate PPE AssessHazards->SelectPPE UseControls Use Engineering Controls (e.g., Fume Hood) SelectPPE->UseControls PerformWork Perform Laboratory Work UseControls->PerformWork WasteGenerated Waste Generated? PerformWork->WasteGenerated NoWaste No Waste - Procedure Complete WasteGenerated->NoWaste No SegregateWaste Segregate Hazardous Waste WasteGenerated->SegregateWaste Yes StoreWaste Store Waste Appropriately SegregateWaste->StoreWaste DisposeWaste Arrange for Professional Disposal StoreWaste->DisposeWaste

Caption: Decision pathway for safe chemical handling and disposal.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby minimizing risks to themselves and the environment. Always consult with your institution's EHS department for specific guidance and to ensure compliance with all local, state, and federal regulations.

Essential Safety and Operational Guide for Handling Sodium Acetate (Aclantate)

Author: BenchChem Technical Support Team. Date: November 2025

Note on Chemical Identity: The term "Aclantate" does not correspond to a standard chemical identifier. Based on safety data sheet information, it is highly probable that this is a typographical error for Sodium Acetate. This guide pertains to the safe handling of Sodium Acetate.

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel, including researchers, scientists, and drug development professionals working with Sodium Acetate.

Personal Protective Equipment (PPE)

When handling Sodium Acetate, particularly in its powder form, adherence to the following personal protective equipment guidelines is mandatory to minimize exposure and ensure personal safety.

Eye and Face Protection:

  • Wear chemical safety goggles or glasses with side-shields that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • For operations with a higher risk of splashing or dust generation, a face shield should be used in conjunction with goggles.

Skin Protection:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Gloves must be inspected before use and disposed of properly after handling the chemical.

  • Protective Clothing: A lab coat or other suitable protective clothing should be worn to prevent skin contact.[1] For larger quantities or in case of a significant spill, more extensive protective clothing may be necessary.

Respiratory Protection:

  • In well-ventilated areas, respiratory protection is not typically required.

  • If dust is generated and ventilation is inadequate, a NIOSH or European Standard EN 149 approved P1 filter respirator for inert particles should be used.[1][2]

Quantitative Data Summary

The following table summarizes key quantitative data for Sodium Acetate.

ParameterValueReference
Toxicological Data
Oral LD50 (Rat)3530 mg/kg[3]
Skin LD50 (Rabbit)>10,000 mg/kg[3]
Inhalation LC50 (Rat)>30,000 mg/kg[3]
Occupational Exposure Limits
OSHA PELNot established[1][4]
ACGIH TLVNot established[2][4]
NIOSH RELNot established[2]
Physical & Chemical Properties
Autoignition Temperature607 °C (1,124.6 °F)[1]
Flash Point> 250 °C[3]
log KOW (n-octanol/water)-4.22[5]

Experimental and Operational Protocols

Pre-Handling and Storage
  • Engineering Controls: Work in a well-ventilated area.[3] Facilities should be equipped with an eyewash station and a safety shower in close proximity to the workstation.[3]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[1] Keep away from incompatible materials such as strong acids and oxidizing agents.[5]

Handling Procedures
  • General Hygiene: Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the work area.[2] Wash hands thoroughly after handling.[3]

  • Minimizing Dust: Handle the solid form gently to minimize dust generation.[1] If appropriate, moisten the substance first to prevent dusting during cleanup.[2]

  • Spill Response:

    • For small spills, sweep or vacuum up the material and place it into a suitable, labeled disposal container.[1]

    • Avoid generating dusty conditions during cleanup.[1]

    • After the material has been removed, ventilate the area and wash the spill site.[3]

Disposal Plan
  • Waste Characterization: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[5]

  • Disposal Method: Dispose of waste material in accordance with all applicable federal, state, and local regulations.[3] Contact a licensed professional waste disposal service.[4]

  • Contaminated Packaging: Dispose of empty containers as unused product.[4] Do not reuse empty containers.[3]

Visualized Workflow

The following diagram illustrates the key logistical and safety decision points in the handling of Sodium Acetate.

start Receiving Sodium Acetate storage Store in Cool, Dry, Well-Ventilated Area start->storage Inspect Container ppe Don Appropriate PPE: - Safety Goggles - Gloves - Lab Coat storage->ppe Prepare for Use handling Handling for Experiment ppe->handling spill Spill Occurs handling->spill use Use in Experiment handling->use Proceed cleanup Spill Cleanup: - Sweep/Vacuum - Place in Labeled Container - Ventilate & Clean Area spill->cleanup Yes cleanup->handling Resume Work waste_collection Collect Waste (Solid & Liquid) use->waste_collection disposal Dispose via Licensed Service (Follow Regulations) waste_collection->disposal

Caption: Workflow for Handling Sodium Acetate.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.